molecular formula C4H5BrN2 B101700 2-Bromo-1-methyl-1H-imidazole CAS No. 16681-59-7

2-Bromo-1-methyl-1H-imidazole

Katalognummer: B101700
CAS-Nummer: 16681-59-7
Molekulargewicht: 161 g/mol
InChI-Schlüssel: BANOTGHIHYMTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-methyl-1H-imidazole is a versatile heterocyclic building block critical in organocatalysis and advanced medicinal chemistry development . Its primary research value lies in its application as a key synthetic intermediate for the development of novel pharmaceutical compounds, including kinase inhibitors and antiviral drugs . The structure, featuring a bromine atom at the 2nd position, makes it a pivotal precursor in metal-catalyzed cross-coupling reactions, such as C-N coupling with amines like p-anisidine to form derivatives such as N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine . This reactivity is fundamental for constructing complex molecules with potential therapeutic applications. In drug discovery, this compound serves as a core scaffold for creating potent bioactive molecules. Research highlights its role in the synthesis of indole-imidazole hybrids, which are emerging as promising therapeutic scaffolds with applications as anticancer, antimicrobial, and neurological agents . Specifically, it is utilized in constructing tubulin polymerization inhibitors that demonstrate nanomolar activity against human cancer cell lines and possess the significant advantage of overcoming P-glycoprotein-mediated multidrug resistance . Furthermore, this compound acts as a valuable ligand precursor for transition metal catalysis systems, forming stable complexes that are essential for developing efficient and selective catalysts for various chemical transformations . Beyond pharmaceuticals, its unique chemical properties contribute to the development of molecular functional materials, with potential applications in areas such as sensors and optoelectronics .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANOTGHIHYMTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378317
Record name 2-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-59-7
Record name 2-Bromo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16681-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-1-methyl-1H-imidazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, characterized by a bromine substituent on the imidazole ring, imparts enhanced reactivity, making it a valuable intermediate for creating a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, intended for professionals in research and drug development.

Core Chemical Properties

This compound is typically a clear, colorless to pale yellow liquid, though it can also be found as an off-white or white solid.[1][2][3] It is stable under standard laboratory conditions and should be stored in an inert atmosphere, preferably in a freezer under -20°C.[1][2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₅BrN₂[4][5]
Molecular Weight 161.00 g/mol [4][5]
CAS Number 16681-59-7[1][4][5]
Appearance Clear colorless to pale yellow liquid or off-white solid[2][3]
Boiling Point 172 °C (lit.)[1][5]
Density 1.649 g/mL at 25 °C (lit.)[1][5]
Refractive Index (n20/D) 1.5440 (lit.)[1][5]
pKa 3.83 ± 0.25 (Predicted)[2]
Flash Point > 110 °C (> 230 °F) - closed cup[5]
Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation of this compound. While raw spectral data is not provided here, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available through various chemical suppliers and databases.[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-methylimidazole.[1]

Materials:

  • 1-methylimidazole (1 mmol, 82.1 mg)

  • Carbon tetrabromide (1.1 mmol, 364.8 mg)

  • Sodium tert-butoxide (4.0 mmol, 384.4 mg)

  • N,N-dimethylformamide (DMF) (5 mL)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a 10 mL round-bottom flask, add 1-methylimidazole and carbon tetrabromide.

  • Add 5 mL of N,N-dimethylformamide, followed by the addition of sodium tert-butoxide.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[1]

Purification

The crude product from the synthesis is purified using column chromatography.[1]

Materials:

  • Crude this compound

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Load the crude product onto the column.

  • Elute the column with a mixed solvent system of petroleum ether and ethyl acetate (v/v = 10:1).

  • Collect the fractions containing the purified product.

  • Combine the pure fractions and remove the solvent by rotary evaporation to obtain pure this compound as a reddish-brown liquid.[1]

Synthesis_Purification_Workflow A Reactants: 1-Methylimidazole Carbon Tetrabromide Sodium tert-butoxide in DMF B Reaction (3h, Room Temp) A->B C Work-up: Aqueous Quench & DCM Extraction B->C D Crude Product C->D E Purification: Silica Gel Column Chromatography D->E F Pure 2-Bromo-1-methyl- 1H-imidazole E->F

Synthesis and Purification Workflow for this compound.

Reactivity and Applications

The bromine atom at the 2-position makes the compound susceptible to nucleophilic substitution and a key substrate for cross-coupling reactions.[8]

C-N Coupling Reactions

This compound is utilized in C-N coupling reactions. For example, it reacts with p-anisidine to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.[1][5] This type of reaction is fundamental in the synthesis of various pharmaceutical agents.[8]

Synthesis of Bioactive Ligands

This compound is also a precursor for creating complex ligands for metal complexes. It is used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This ligand can form a bimetallic platinum(II) complex that has demonstrated potent cytotoxic activity, highlighting its potential in the development of anticancer therapeutics.[1][5]

Reactivity_Pathways cluster_0 Reactivity of this compound start 2-Bromo-1-methyl- 1H-imidazole product1 N-(4-methoxyphenyl)-1-methyl- 1H-imidazol-2-amine start->product1 C-N Coupling product2 Cytotoxic Ligand Precursor start->product2 Coupling Reaction reagent1 p-Anisidine reagent1->product1 reagent2 Thienyl-cyclopentene derivative reagent2->product2

Key Reactivity Pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[4][5]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety goggles, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-methyl-1H-imidazole is a key heterocyclic building block utilized extensively in organic synthesis and pharmaceutical development. Its distinct chemical structure, featuring a reactive bromine atom on the imidazole ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the creation of novel drug candidates. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and graphical representations of its synthetic workflow and property relationships. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physicochemical Properties

This compound is a compound whose physical state at room temperature is reported inconsistently across suppliers, described as both a solid and a clear colorless to pale yellow liquid.[1][2] This discrepancy may arise from the presence of impurities or the specific crystalline form. It is crucial for researchers to verify the physical state of their specific batch. The compound is stored under inert atmosphere and preferably in a freezer at temperatures under -20°C to ensure stability.[1]

The key quantitative physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
Boiling Point 172 °C (lit.)
Density 1.649 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.5440 (lit.)
pKa 3.83 ± 0.25 (Predicted)[1]
Flash Point > 110 °C (>230.0 °F) - closed cup

Chemical Identifiers and Representations

Accurate identification is critical in chemical research and procurement. The following table lists the key identifiers for this compound.

IdentifierValueSource
CAS Number 16681-59-7
InChI 1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
InChIKey BANOTGHIHYMTDL-UHFFFAOYSA-N
SMILES Cn1ccnc1Br
PubChem CID 2773262

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond which allows for various coupling reactions.

Key Applications:

  • Pharmaceutical Synthesis: It is a precursor for numerous bioactive compounds and is used in the development of novel drug molecules, including potential anti-infective and anti-cancer agents.

  • Cross-Coupling Reactions: It is instrumental in C-N coupling reactions. For instance, it reacts with p-anisidine to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine.

  • Ligand Synthesis: It is used to synthesize complex ligands, such as 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene. This ligand can form bimetallic platinum(II) complexes that exhibit potent cytotoxic activity.

G main This compound props Physicochemical Properties main->props Exhibits react Chemical Reactivity (C-Br Bond) main->react Characterized by app Applications react->app Enables pharma Pharmaceutical Development app->pharma ligand Ligand Synthesis app->ligand coupling Cross-Coupling Reactions app->coupling

Caption: Logical relationship between the compound, its properties, and applications.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 1-methylimidazole.

Procedure:

  • To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

  • Add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg).

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the dichloromethane via rotary evaporation to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.

G start Start Materials: - 1-methylimidazole - Carbon Tetrabromide - Sodium tert-butoxide - DMF react Stir at Room Temp (3 hours) start->react monitor Monitor by TLC react->monitor workup Aqueous Workup & DCM Extraction monitor->workup Reaction Complete dry Dry Organic Phase (Na₂SO₄) workup->dry evap Rotary Evaporation dry->evap purify Silica Gel Column Chromatography evap->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.
Determination of Physicochemical Properties

The following are generalized protocols for determining the key physical properties.

a) Boiling Point Determination (Thiele Tube Method) [3]

  • Place a few milliliters of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.[3]

  • Heat the arm of the Thiele tube gently and continuously.[3]

  • Observe the capillary tube. When a rapid and continuous stream of bubbles emerges, stop heating.[4]

  • Allow the apparatus to cool. The temperature at which the liquid begins to enter the capillary tube is the boiling point.[4][5] Record this temperature.

b) Melting Point Determination (Capillary Method) Note: This protocol is applicable if the sample is a solid.

  • Ensure the solid sample is dry and finely powdered.

  • Pack a small amount of the sample into a glass capillary tube to a height of 1-2 mm.[6]

  • Place the capillary tube into a melting point apparatus alongside a thermometer.

  • Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

c) Refractive Index Determination (Abbe Refractometer) [8]

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

  • Place 2-3 drops of the liquid sample onto the surface of the lower prism and close the prism box.[8]

  • Adjust the mirror to allow light to pass through the sample.

  • Rotate the prism assembly until the boundary between the light and dark regions appears in the eyepiece.

  • If necessary, adjust the compensator to sharpen the boundary line and eliminate any color distortion.[8]

  • Align the sharp boundary line precisely with the center of the crosshairs in the eyepiece.

  • Read the refractive index value directly from the instrument's scale.[8] Ensure the temperature is controlled and recorded, as the refractive index is temperature-dependent.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-bromo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details established experimental protocols, presents physicochemical and spectroscopic data in a structured format, and visualizes the synthetic workflow for clarity.

Introduction

This compound (CAS No: 16681-59-7) is a halogenated heterocyclic compound.[1] Its structure, featuring a reactive bromine atom at the C2 position of the imidazole ring, makes it a valuable intermediate for introducing the 1-methyl-imidazol-2-yl moiety into larger molecules through various cross-coupling reactions. This versatility has led to its use in the synthesis of pharmacologically active compounds, including potential cytotoxic agents and ligands for transition metal catalysts.[2][3]

Synthesis of this compound

The most common and direct synthesis of this compound involves the bromination of 1-methylimidazole. Several brominating agents can be employed, with carbon tetrabromide in the presence of a strong base being a documented method. An alternative approach involves a Sandmeyer-type reaction from 2-mercapto-1-methyl-imidazoline.[4] This guide focuses on the former method, which is accessible and widely cited.

Reaction Scheme:

1-Methylimidazole is treated with carbon tetrabromide and sodium tert-butoxide in N,N-dimethylformamide (DMF) to yield the desired this compound.

Table 1: Synthesis Reaction Components and Conditions

Component Role Typical Molar Equiv. Notes
1-MethylimidazoleStarting Material1.0The substrate to be brominated.
Carbon Tetrabromide (CBr₄)Brominating Agent1.1Source of electrophilic bromine.
Sodium tert-butoxide (NaOtBu)Base4.0Facilitates the reaction.
N,N-Dimethylformamide (DMF)Solvent-A polar aprotic solvent.
TemperatureReaction ConditionRoom TemperatureMild reaction conditions.
Reaction TimeReaction Condition~3 hoursMonitored by Thin Layer Chromatography (TLC).

Experimental Protocol: Synthesis and Purification

This section provides a detailed methodology for the synthesis and subsequent purification of this compound.[2]

Materials:

  • 1-methylimidazole

  • Carbon tetrabromide (CBr₄)

  • Sodium tert-butoxide (NaOtBu)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 mL Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 10 mL round bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

  • Solvent and Base Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask, followed by the addition of sodium tert-butoxide (4.0 mmol, 384.4 mg).

  • Reaction: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Work-up and Purification start 1. Combine 1-Methylimidazole and CBr₄ in a flask add_solvent 2. Add DMF and Sodium tert-butoxide start->add_solvent react 3. Stir at Room Temperature (~3 hours) add_solvent->react monitor 4. Monitor by TLC react->monitor quench 5. Pour into Water monitor->quench Reaction Complete extract 6. Extract with Dichloromethane quench->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate product Crude Product concentrate->product G cluster_characterization Characterization reagents Starting Materials (1-Methylimidazole, CBr₄, etc.) synthesis Chemical Synthesis (Bromination Reaction) reagents->synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Purification (Drying & Concentration) workup->purification product Final Product: This compound purification->product phys Physicochemical (BP, Density, etc.) product->phys spec Spectroscopic (NMR, MS) product->spec

References

Spectroscopic Profile of 2-Bromo-1-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Bromo-1-methyl-1H-imidazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for obtaining such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound. These predictions are derived from the known spectral properties of substituted imidazoles and related bromo-heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.1 - 7.3Doublet1HH-5
~ 6.9 - 7.1Doublet1HH-4
~ 3.6 - 3.8Singlet3HN-CH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 128 - 132C-2
~ 125 - 129C-5
~ 118 - 122C-4
~ 33 - 36N-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3150MediumC-H stretching (aromatic)
~ 2950 - 3000MediumC-H stretching (methyl)
~ 1500 - 1550StrongC=N stretching
~ 1450 - 1500StrongC=C stretching (ring)
~ 1250 - 1300MediumC-N stretching
~ 600 - 700StrongC-Br stretching

Sample State: Solid (KBr pellet or ATR)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z RatioRelative IntensityAssignment
161/163High[M]⁺ (Molecular ion peak with bromine isotopes)
82Medium[M - Br]⁺
55Medium[C₃H₃N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Synthesis of this compound

A plausible method for the synthesis of this compound involves the direct bromination of 1-methylimidazole.

Materials:

  • 1-methylimidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization.

NMR Spectroscopy Protocol

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024-4096 (or more, as needed for good signal-to-noise).

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

FT-IR Spectroscopy Protocol

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty, clean ATR crystal before running the sample.

Mass Spectrometry Protocol

Instrumentation:

  • Mass Spectrometer with Electron Ionization (EI) source and a Quadrupole or Time-of-Flight (TOF) mass analyzer.

Sample Introduction:

  • Direct insertion probe for solid samples or via Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

EI-MS Acquisition:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

G cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Compound C₄H₅BrN₂ Molecular Weight: 161.00 g/mol NMR ¹H & ¹³C NMR Provides information on the carbon-hydrogen framework and chemical environment of nuclei. Compound:f0->NMR Analyzed by IR FT-IR Identifies functional groups and bond vibrations. Compound:f0->IR Analyzed by MS Mass Spectrometry Determines molecular weight and fragmentation pattern. Compound:f1->MS Analyzed by Info_NMR Presence of imidazole ring protons, N-methyl group, and their connectivity. NMR->Info_NMR Info_IR Confirmation of C-H, C=N, C=C, and C-Br bonds. IR->Info_IR Info_MS Confirmation of molecular formula and presence of bromine. MS->Info_MS

2-Bromo-1-methyl-1H-imidazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Bromo-1-methyl-1H-imidazole, a key building block in organic synthesis and medicinal chemistry.

Molecular Structure and Chemical Formula

This compound is a halogenated heterocyclic compound. Its structure consists of a five-membered imidazole ring substituted with a bromine atom at the 2-position and a methyl group at the 1-position nitrogen atom.

Molecular Formula: C₄H₅BrN₂[1]

IUPAC Name: this compound[1]

SMILES: CN1C=CN=C1Br[1]

InChI: 1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3

InChIKey: BANOTGHIHYMTDL-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a white to light yellow solid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 161.00 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 80-82 °C[2]
Boiling Point 172 °C (lit.)[3]
Density 1.649 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.5440 (lit.)[3]

Spectroscopic Data

Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural elucidation and purity assessment of this compound. While specific spectral data is not provided in the search results, this information is typically available from suppliers upon request.[4][5][6]

Synthesis Protocol

A general and common method for the synthesis of this compound involves the bromination of 1-methylimidazole.

Experimental Protocol: Synthesis from 1-Methylimidazole [3]

  • Reaction Setup: To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

  • Solvent and Reagent Addition: Subsequently, add 5 mL of N,N-dimethylformamide (DMF) and sodium tert-butoxide (4.0 mmol, 384.4 mg).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, pour the mixture into water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Isolation: The organic layers are combined, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be achieved by techniques such as column chromatography or recrystallization.

The following diagram illustrates the workflow for this synthesis.

synthesis_workflow cluster_reactants Reactants and Solvent cluster_reaction Reaction Conditions cluster_workup Workup and Isolation 1-Methylimidazole 1-Methylimidazole Stir at RT for 3h Stir at RT for 3h 1-Methylimidazole->Stir at RT for 3h Carbon Tetrabromide Carbon Tetrabromide Carbon Tetrabromide->Stir at RT for 3h Sodium tert-butoxide Sodium tert-butoxide Sodium tert-butoxide->Stir at RT for 3h DMF DMF DMF->Stir at RT for 3h Pour into water Pour into water Stir at RT for 3h->Pour into water Reaction Completion Extract with Dichloromethane Extract with Dichloromethane Pour into water->Extract with Dichloromethane Purification Purification Extract with Dichloromethane->Purification This compound This compound Purification->this compound

Figure 2: Synthesis workflow for this compound.

Applications

This compound is a versatile intermediate with applications in various fields of chemical synthesis.

  • Organic Synthesis: It serves as a crucial building block for the synthesis of more complex heterocyclic compounds. The bromine atom allows for efficient participation in cross-coupling reactions.[2]

  • Pharmaceutical Industry: This compound is a precursor for the synthesis of numerous bioactive molecules and active pharmaceutical ingredients (APIs).[2] For instance, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through a C-N coupling reaction with p-anisidine.[3] It is also used to create ligands for bimetallic platinum(II) complexes that exhibit potent cytotoxic activity.[3]

  • Agricultural Chemistry: It is utilized in the formulation of agrochemicals, contributing to the development of effective pest control agents.[2]

  • Material Science: The compound plays a role in the development of advanced materials, including polymer systems and nanocomposites.[2]

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

It is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this chemical.

References

An In-depth Technical Guide to 2-Bromo-1-methyl-1H-imidazole (CAS: 16681-59-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, potential biological activities, and suppliers of 2-Bromo-1-methyl-1H-imidazole (CAS: 16681-59-7). This versatile heterocyclic building block is a valuable intermediate in the development of novel pharmaceutical compounds and functional materials.

Core Properties

This compound is a solid, characterized by a unique molecular structure that makes it a reactive and versatile reagent in organic synthesis.[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of CAS 16681-59-7
PropertyValueSource
IUPAC Name 2-bromo-1-methylimidazolePubChem
Synonyms 1-Methyl-2-bromoimidazole, 2-Bromo-N-methylimidazoleSynblock
CAS Number 16681-59-7Sigma-Aldrich
Molecular Formula C₄H₅BrN₂Sigma-Aldrich
Molar Mass 161.00 g/mol Sigma-Aldrich
Appearance White to light yellow solid, Clear colorless to pale yellow to pink liquidVarious
Melting Point 80-82 °CHigh-Quality this compound
Boiling Point 172 °C (lit.)Sigma-Aldrich
Density 1.649 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index (n20/D) 1.5440 (lit.)Sigma-Aldrich
Flash Point >110 °C (>230 °F) - closed cupSigma-Aldrich
SMILES Cn1ccnc1BrSigma-Aldrich
InChI Key BANOTGHIHYMTDL-UHFFFAOYSA-NSigma-Aldrich

Synthetic Applications & Experimental Protocols

The bromine atom at the 2-position of the imidazole ring serves as a versatile synthetic handle, making this compound a key precursor in various cross-coupling reactions.[1] It is instrumental in the synthesis of more complex heterocyclic compounds, particularly for pharmaceutical and agricultural applications.[2]

Key Synthetic Reactions

This compound is notably used in the synthesis of:

  • N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via a C-N coupling reaction with p-anisidine.

  • 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene , a ligand that can form bimetallic platinum(II) complexes with potent cytotoxic activity.

The following sections provide detailed, adaptable protocols for common cross-coupling reactions applicable to this compound, based on established methodologies for structurally similar 2-bromo-benzimidazoles.

General Experimental Workflow for Cross-Coupling Reactions

The diagram below illustrates a typical workflow for the functionalization of the 2-bromo position.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas (Ar or N2) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) purify->characterize

General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., [Pd(PPh₃)₄], 0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add this compound (1 equivalent), the boronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents This compound + Aryl Boronic Acid conditions Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O 80-120 °C reagents->conditions 1. product 2-Aryl-1-methyl-1H-imidazole conditions->product 2.

Suzuki-Miyaura coupling of this compound.

Potential Biological Activity & Signaling Pathways

Imidazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this compound is limited, its structural similarity to known bioactive molecules suggests its potential as a precursor for developing inhibitors of various enzymes and signaling pathways implicated in disease.

Kinase Inhibition

Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against a range of protein kinases involved in cancer cell proliferation and survival. These include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (HER2)

  • Cyclin-Dependent Kinase 2 (CDK2)

  • Aurora Kinase C (AURKC)

  • mTOR

  • PIM-1 and CK2

Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

Potential PI3K/Akt Signaling Pathway Inhibition

Several benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways. Inhibition of the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a common mechanism.

G cluster_pathway Potential PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell Cell Proliferation & Survival Akt->Cell Inhibitor Imidazole-based Inhibitor (Derived from CAS 16681-59-7) Inhibitor->PI3K

Potential inhibition of the PI3K/Akt pathway by derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure to assess the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized 2-substituted-1-methyl-1H-imidazole derivatives

  • Recombinant human kinase (e.g., EGFR, FLT3)

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add the test compounds, a positive control (known inhibitor), and a negative control (DMSO vehicle).

  • Add a solution containing the kinase enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol details the evaluation of the cytotoxic effects of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Suppliers

This compound is available from various chemical suppliers. The following table lists some of the known suppliers.

Table 2: Suppliers of CAS 16681-59-7
SupplierPurity/Notes
Sigma-Aldrich (Merck)95%
Thermo Scientific Chemicals95%
Santa Cruz BiotechnologyResearch chemical
ParchemSpecialty chemicals
ChemicalBookVarious suppliers listed
RlavieOff-white solid
Chempure97%
SynblockNLT 98%

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted in a safe environment with appropriate personal protective equipment. The experimental protocols provided are general guidelines and may require optimization for specific applications.

References

The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological properties of imidazole-based compounds, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. This document details key experimental protocols, summarizes quantitative efficacy data, and visualizes critical signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its versatile binding properties and presence in numerous biologically active molecules.[1] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity to coordinate with metal ions, allows imidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[2][3] This guide delves into the core biological activities of imidazole derivatives, providing the technical details necessary for their evaluation and further development.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and metastasis.[2][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling to the disruption of microtubule dynamics.[5]

Quantitative Data for Anticancer Activity

The anticancer efficacy of various imidazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole)SW480 (colorectal)0.0274[5]
BZMLHCT116 (colorectal)0.0231[5]
BZMLCaco-2 (colorectal)0.0331[5]
Purine derivative 46MDA-MB-231 (breast)1.22[5]
Purine derivative 48MDA-MB-231 (breast)2.29[5]
Purine derivative 47A549 (lung)2.29 - 9.96[5]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (gastric)0.05[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway: RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Many imidazole derivatives exert their anticancer effects by inhibiting components of this pathway.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Imidazole Imidazole Derivatives Imidazole->RAF Inhibits

RAF-MEK-ERK Signaling Pathway

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy, with many established drugs belonging to this class.[7] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8]

Quantitative Data for Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antifungal potency of a compound.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Compound 31Candida albicans 64110 (fluconazole-resistant)8[9]
Compound 42Candida albicans 64110 (fluconazole-resistant)8[9]
HL2Staphylococcus aureus625[10]
HL2MRSA625[10]
Experimental Protocol: Broth Microdilution Method

This method is used to determine the MIC of an antifungal agent.

Principle: A standardized suspension of a fungus is exposed to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Procedure:

  • Compound Preparation: Prepare a stock solution of the imidazole derivative and create serial twofold dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • MIC Determination: Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antibacterial Activity

Imidazole derivatives have also demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of DNA replication, or interference with cell membrane integrity.[10]

Quantitative Data for Antibacterial Activity

MIC values are also used to quantify the antibacterial efficacy of imidazole derivatives.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[10]
HL1MRSA1250[10]
HL2Staphylococcus aureus625[10]
HL2MRSA625[10]
HL1Acinetobacter baumannii1250[10]
HL1Pseudomonas aeruginosa5000[10]
Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to screen for antibacterial activity.

Principle: A standardized bacterial inoculum is spread on an agar plate, and the test compound is placed in a well cut into the agar. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a zone of inhibition around the well.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension.

  • Plate Preparation: Spread the bacterial inoculum evenly onto the surface of an agar plate.

  • Well Creation: Cut wells into the agar using a sterile cork borer.

  • Compound Addition: Add a known concentration of the imidazole derivative to each well. Include a positive control (a known antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Antiviral Activity

The antiviral potential of imidazole derivatives has been explored against a range of viruses. Their mechanisms of action can be diverse, including the inhibition of viral entry, replication, or release from host cells.

Quantitative Data for Antiviral Activity

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.

Compound/DerivativeVirusEC50 (µM)Reference
Compound 5aInfluenza A virus0.3
Compound 5bInfluenza A virus0.4
Compound 8bYellow Fever Virus (YFV)1.85
Compound 8cDengue Virus (DENV)1.93
Compound 36aVaccinia Virus (VV)0.1
Compound 36bBovine Viral Diarrhea Virus (BVDV)1.5
Compound 36cBovine Viral Diarrhea Virus (BVDV)0.8
Compound 36dBovine Viral Diarrhea Virus (BVDV)1.0
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or "plaques." In the presence of an effective antiviral agent, the number and size of these plaques are reduced.

Procedure:

  • Cell Seeding: Seed susceptible host cells in a multi-well plate and grow to confluency.

  • Compound and Virus Incubation: Pre-incubate the cells with various concentrations of the imidazole derivative. Then, infect the cells with a known amount of virus.

  • Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

Quantitative Data for Anti-inflammatory Activity

The IC50 value is used to express the concentration of a compound required to inhibit COX enzyme activity by 50%.

Compound/DerivativeTargetIC50 (µM)Reference
Imidazo[2,1-b]thiazole 6aCOX-20.08
Imidazo[2,1-b]thiazole 6aCOX-1>100
Compound I38Human Erythrocytes44
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the enzyme produces a colored or fluorescent product. The inhibition of this reaction by a test compound is measured.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a microplate, incubate the COX enzyme with various concentrations of the imidazole derivative or a known inhibitor (positive control).

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the natural substrate for COX).

  • Detection: Add a probe that reacts with the product of the peroxidase reaction to generate a fluorescent or colorimetric signal.

  • Measurement: Read the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in inflammatory responses. Some imidazole derivatives may exert their anti-inflammatory effects by modulating this pathway.

p38_MAPK_Pathway Stress Inflammatory Stimuli (e.g., Cytokines, LPS) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylates p38MAPK p38 MAPK MKK->p38MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38MAPK->TranscriptionFactors Activates Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Imidazole Imidazole Derivatives Imidazole->p38MAPK Inhibits

p38 MAPK Signaling Pathway

Conclusion

The imidazole scaffold represents a highly versatile and pharmacologically significant core for the development of new therapeutic agents. The diverse biological activities of imidazole derivatives, spanning anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory applications, underscore their importance in modern drug discovery. This technical guide provides a foundational resource for researchers in the field, offering standardized protocols, comparative efficacy data, and an understanding of the key molecular pathways involved. Further exploration and derivatization of the imidazole nucleus hold significant promise for the discovery of novel and more effective treatments for a wide range of diseases.

References

2-Bromo-1-methyl-1H-imidazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-methyl-1H-imidazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, reactivity, and its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data Summary

This compound is a valuable reagent in organic synthesis, prized for the reactivity of its carbon-bromine bond, which allows for a variety of cross-coupling reactions.

Table 1: Physicochemical and Spectral Data
PropertyValueSource(s)
CAS Number 16681-59-7
Molecular Formula C₄H₅BrN₂
Molecular Weight 161.00 g/mol
Appearance Off-white solid or reddish-brown liquidChemicalBook, Rlavie
Boiling Point 172 °C (lit.)
Density 1.649 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.5440 (lit.)
¹H NMR (CDCl₃, ppm) δ 7.45 (s, 1H), 3.62 (s, 3H)[1]
¹³C NMR (CDCl₃, ppm) δ 137.5 (C2), 116.8 (C5), 104.4 (C4), 34.1 (N-CH₃)[2][3][4]
IR (KBr, cm⁻¹) Data not available. Expected peaks for C-H, C=N, and C-N stretching.
Mass Spec (m/z) Data not available. Expected M+ at ~160 and M+2 at ~162 due to bromine isotopes.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the direct bromination of 1-methylimidazole.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the bromination of 1-methylimidazole.

Materials:

  • 1-methylimidazole

  • Carbon tetrabromide (CBr₄)

  • Sodium tert-butoxide

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a 10 mL round bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).

  • Add 5 mL of N,N-dimethylformamide and sodium tert-butoxide (4.0 mmol, 384.4 mg).

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to obtain this compound (yields can vary).

Reactivity and Applications in Drug Discovery

The bromine atom at the 2-position of the imidazole ring is a versatile synthetic handle, enabling the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This reactivity is central to its use in constructing complex molecules with potential therapeutic applications, particularly as kinase inhibitors.

Key Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C and C-N bonds.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Coupling Partner (Boronic Acid/Alkyne/Amine) - Base (e.g., K₂CO₃, Cs₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Anhydrous Solvent (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. (e.g., 80-110 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

General workflow for cross-coupling reactions.
Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Protocol 3: Representative Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7][8][9]

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 3-10 mol%)

  • Amine base (e.g., triethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction until completion as indicated by TLC.

  • Work-up typically involves filtration, extraction, and purification by column chromatography.

Protocol 4: Representative Buchwald-Hartwig Amination

This protocol describes a general method for the Buchwald-Hartwig amination of this compound.[10][11][12][13]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, the reaction is quenched and worked up by extraction.

  • The crude product is purified by column chromatography.

Role in Kinase Inhibitor Synthesis

The imidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases.[14][15] Derivatives of this compound are being explored as inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[16][17][18][19]

Targeted Signaling Pathways

The derivatization of the this compound core allows for the synthesis of molecules that can interact with the ATP-binding pocket of kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Inhibitor Imidazole-based Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation

Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Discovery

The development of novel kinase inhibitors from this compound follows a structured workflow from synthesis to biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) A->B C Library of Imidazole Derivatives B->C D Purification & Characterization C->D E In vitro Kinase Assay (e.g., EGFR, VEGFR) D->E G Cell-based Proliferation Assay (e.g., MTT assay) D->G F Determine IC₅₀ values E->F H Identify Hit Compounds G->H I Structure-Activity Relationship (SAR) Studies H->I J In vivo Animal Models I->J K ADMET Profiling J->K L Lead Candidate K->L

Workflow for kinase inhibitor discovery.
Protocol 5: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized imidazole derivatives

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 96- or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its facile synthesis and the exceptional reactivity of the 2-bromo substituent make it an ideal starting material for the construction of diverse molecular libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors underscores its significance for drug discovery professionals. The experimental protocols and workflows provided in this guide serve as a robust starting point for researchers aiming to leverage the synthetic potential of this important heterocyclic compound.

References

literature review on substituted bromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted Bromoimidazoles: Synthesis, Biological Activity, and Experimental Protocols

Introduction

The imidazole ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[3][4] Among the vast array of imidazole derivatives, substituted bromoimidazoles have garnered significant attention for their potent and diverse pharmacological activities. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological efficacy.[5][6]

This technical guide provides a comprehensive review of substituted bromoimidazoles for researchers, scientists, and drug development professionals. It covers their synthesis, in-depth analysis of their anticancer and antimicrobial properties with quantitative data, detailed experimental protocols for biological evaluation, and visualizations of key synthetic and mechanistic pathways.

Synthesis of Substituted Bromoimidazoles

The synthesis of the imidazole core can be achieved through various methods, with the Radziszewski reaction and other multi-component reactions being particularly common.[7][8] A general and efficient approach often involves a one-pot condensation of a dicarbonyl compound (like benzil), an aldehyde, a primary amine or ammonia source (like ammonium acetate), and a catalyst.[7][8] For bromo-substituted derivatives, the starting materials, such as the aldehyde or amine, will contain the bromo-substituent.

A typical synthesis workflow for creating a library of substituted imidazoles for screening is depicted below.

G A Starting Materials (α-Dicarbonyl, Aldehyde, Amine/Ammonia) B One-Pot Reaction (e.g., Radziszewski) A->B D Reaction Conditions (Reflux or Microwave) B->D Apply C Solvent & Catalyst (e.g., Acetic Acid, InCl3) C->B E Crude Product D->E F Purification (Recrystallization or Chromatography) E->F H Pure Substituted Imidazole F->H G Characterization (NMR, IR, MS) H->G I Biological Screening H->I

Caption: General workflow for the synthesis and screening of substituted imidazoles.

Anticancer Activity

Substituted bromoimidazoles have emerged as a promising class of anticancer agents.[9] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells by interfering with critical cellular processes or signaling pathways.[3][5] Some derivatives have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) or other protein kinases like EGFR and HER2.[10][11]

The general proposed mechanism for kinase inhibitor-induced apoptosis is visualized below.

G cluster_cell Cancer Cell A Substituted Bromoimidazole B Protein Kinase (e.g., CDK2, EGFR) A->B Inhibits C Downstream Signaling (Proliferation & Survival) B->C Promotes D Cell Cycle Arrest B->D Inhibition leads to E Apoptosis Pathway Activation B->E Inhibition leads to F Cell Death D->F E->F

Caption: Proposed mechanism of anticancer activity via kinase inhibition.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which represents the concentration required to inhibit 50% of cancer cell growth or viability.

Compound ClassCancer Cell LineIC50 / LC50 (µM)Reference
2-bromo-4-nitro-1,5-diphenyl substituted-1H-imidazolesHeLa (Human cervical carcinoma)"Highly potent" vs 5-FU[9]
Phenolic azomethine derivative (related scaffold)SNB-75 (Brain cancer)0.14[9]
N-alkyl-nitroimidazolesMDA-MB-231 (Breast adenocarcinoma)as low as 16.7[12]
N-ethyl-nitroimidazoleVero (Normal kidney cells)~30[12]
Brominated acetophenone derivative (5c)MCF7 (Breast adenocarcinoma)< 10 µg/mL[13]
Brominated acetophenone derivative (5c)A549 (Alveolar adenocarcinoma)11.80 µg/mL[13]
Brominated acetophenone derivative (5c)Caco2 (Colorectal adenocarcinoma)18.40 µg/mL[13]
2-thiobezimidazole derivative (3c)HCT-116 (Colon Cancer)Effective[10]
2-thiobezimidazole derivative (3l)TK-10 (Renal Cancer)Effective[10]

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] Substituted bromoimidazoles have demonstrated significant activity against a range of pathogenic bacteria and fungi.[15][16] The mechanism of antimicrobial action can vary; for instance, some benzimidazole derivatives are known to inhibit DNA gyrase in bacteria or interfere with ergosterol biosynthesis in fungi.[17][18]

Quantitative Data: In Vitro Antimicrobial Susceptibility

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridineStaphylococcus aureusPotent at 100-200[15]
6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridineKlebsiella pneumoniaePotent at 100-200[15]
6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridineAspergillus nigerPotent at 100-200[15]
Imidazole derivative (31)Candida spp.0.5 - 8[14]
Imidazole derivative (42)Candida spp.2 - 32[14]
Imidazole derivative (31)Fluconazole-resistant C. albicans8[14]
Di- and tri-substituted imidazoles (3h, 3l)Various fungal strains12.5[19]
Benzimidazole derivative (1a)Candida spp.0.5 - 256[20]
Benzimidazole derivative (1a)Dermatophytes0.5 - 256[20]

Experimental Protocols

Accurate and reproducible biological data are paramount in drug discovery. The following sections detail the standard methodologies used to evaluate the anticancer and antimicrobial activities of substituted bromoimidazoles.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][21] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁵ cells/mL) in a suitable growth medium and incubated for 24 hours to allow for adherence.[21]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., substituted bromoimidazoles). Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a period of 24 to 48 hours.[21]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for an additional 2-4 hours, allowing for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control wells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[22][23]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard, equivalent to ~1 x 10⁸ CFU/mL).[22]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in the wells of a 96-well microtiter plate.[3]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe + medium) and negative (medium only) control wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[14]

The general workflow for this antimicrobial screening process is outlined below.

G A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-Well Plate A->C B Serial Dilution of Bromoimidazole in Broth B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Visual Inspection for Turbidity D->E F Determine MIC Value E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 2-Bromo-1-methyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the imidazole core is crucial for the development of novel therapeutic agents and functional materials. This document outlines key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering detailed experimental protocols and data to facilitate the synthesis of a diverse range of 1-methyl-1H-imidazole derivatives.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and biologically active molecules.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The this compound serves as a key intermediate, allowing for the introduction of various substituents at the 2-position through transition metal-catalyzed cross-coupling reactions. This enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new chemical entities.

Data Presentation: Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the synthesis of 2-substituted-1-methyl-1H-imidazole derivatives. Please note that yields are often substrate-dependent and optimization of reaction conditions may be necessary for specific starting materials.

Table 1: Suzuki-Miyaura Coupling of this compound Analogues

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10018Good to Excellent
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9016High
3-Thienylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KFDioxane11012Good to Excellent
2-Naphthylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME8024Moderate to Good

Data extrapolated from similar 2-bromo-imidazole and 2-bromo-benzimidazole systems.[7][8]

Table 2: Buchwald-Hartwig Amination of this compound Analogues

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene11024High
MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane10018Good
BenzylaminePd-PEPPSI-IPr (2)-LHMDSTHF8012Good
p-AnisidinePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Toluene10020Moderate to Good

Data extrapolated from similar 2-bromo-imidazole and 2-bromo-benzimidazole systems.[9][10]

Table 3: Sonogashira Coupling of this compound Analogues

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF806High
TrimethylsilylacetylenePd(OAc)₂ (3)CuI (5)DIPATHFRT12Good
1-HeptynePd(PPh₃)₄ (5)CuI (10)PiperidineToluene908Good to Excellent
Propargyl alcoholPdCl₂(CH₃CN)₂ (15)-Cs₂CO₃MeCN/H₂O652Moderate

Data extrapolated from similar 2-bromo-imidazole and 2-bromo-benzimidazole systems.[11][12]

Table 4: Heck Coupling of this compound Analogues

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10024Good
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMAc12018High
AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP11016Moderate to Good
1-OcteneHerrmann's catalyst (1)-Cy₂NMeDioxane13036Moderate

Data extrapolated from general Heck reaction protocols and reactions with similar heterocyclic halides.[13][14][15]

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.5 mmol).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equivalents)

  • Toluene (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line technique

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).

  • Add this compound (1.0 mmol) and NaOt-Bu (1.5 mmol).

  • Add the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas.

  • Add anhydrous DMF (5 mL) followed by Et₃N (2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction Protocol

This protocol provides a general method for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable ligand

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5 - 2.5 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->characterize Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling pd0_s Pd(0)Lₙ pd2_s R-Pd(II)Lₙ-Br pd0_s->pd2_s Oxidative Addition (R-Br) pd2_ar_s R-Pd(II)Lₙ-Ar pd2_s->pd2_ar_s Transmetalation (Ar-B(OH)₂) pd2_ar_s->pd0_s Reductive Elimination label_s R-Ar pd2_ar_s->label_s pd0_b Pd(0)Lₙ pd2_b R-Pd(II)Lₙ-Br pd0_b->pd2_b Oxidative Addition (R-Br) pd2_am_b R-Pd(II)Lₙ-NR'R'' pd2_b->pd2_am_b Amine Coordination & Deprotonation pd2_am_b->pd0_b Reductive Elimination label_b R-NR'R'' pd2_am_b->label_b pd0_so Pd(0)Lₙ pd2_so R-Pd(II)Lₙ-Br pd0_so->pd2_so Oxidative Addition (R-Br) pd2_alk_so R-Pd(II)Lₙ-C≡CR' pd2_so->pd2_alk_so Transmetalation (Cu-C≡CR') pd2_alk_so->pd0_so Reductive Elimination label_so R-C≡CR' pd2_alk_so->label_so Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Response Cell Proliferation, Survival, Angiogenesis TF->Response Promotes Inhibitor 2-Substituted-1-methyl- 1H-imidazole Derivative Inhibitor->Kinase Inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 2-Bromo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry. The imidazole core is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals. The ability to introduce a diverse array of substituents at the 2-position through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel molecular entities for drug discovery and development.

This document outlines robust and versatile palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi reactions, for the derivatization of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound, from reaction setup to product analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas (Ar or N2) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) purify->characterize

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] This reaction is widely used to synthesize biaryl compounds.

Catalytic Cycle

Suzuki_Miyaura_Cycle center Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-Pd(II)-OR'(L2) R-Pd(II)-OR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-OR'(L2) Metathesis (Base) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-OR'(L2)->R-Pd(II)-R'(L2) Transmetalation (R'B(OR)2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)-R'(L2)->R-R' Product R-X R-X R-X->R-Pd(II)-X(L2) R'B(OR)2 R'B(OR)2 R'B(OR)2->R-Pd(II)-R'(L2)

Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).[2] Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[2] Evacuate the flask and backfill with an inert gas (Argon or Nitrogen), repeating this cycle three times.[2] Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).[3] Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012-18~95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9016~93
3-Pyridinylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF10024~88
2-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene/H₂O11012~90
*Yields are representative and based on similar heterocyclic substrates. Actual yields may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is highly valuable for the synthesis of arylamines.[2][4]

Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition [R-Pd(II)-NHR'(L2)]+X- [R-Pd(II)-NHR'(L2)]+X- R-Pd(II)-X(L2)->[R-Pd(II)-NHR'(L2)]+X- Amine Coordination R-Pd(II)-NR'(L2) R-Pd(II)-NR'(L2) [R-Pd(II)-NHR'(L2)]+X-->R-Pd(II)-NR'(L2) Deprotonation (Base) R-Pd(II)-NR'(L2)->Pd(0)L2 Reductive Elimination R-NHR' R-NHR' R-Pd(II)-NR'(L2)->R-NHR' Product R-X R-X R-X->R-Pd(II)-X(L2) R'NH2 R'NH2 R'NH2->[R-Pd(II)-NHR'(L2)]+X-

Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[2] Add this compound (1.0 mmol, 1.0 equiv) and a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ (1.4-2.0 mmol, 1.4-2.0 equiv).[2] Add the desired amine (1.2-1.5 mmol, 1.2-1.5 equiv).[2] Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).[2] Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.[2] After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[2] Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[2] Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent under reduced pressure.[2] Purify the crude product by column chromatography.[5]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008~92
MorpholinePd(OAc)₂ (2)Xantphos (4)K₃PO₄Dioxane11012~89
BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)NaOtBuToluene9018~94
N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10024~85
*Yields are representative and based on similar heterocyclic substrates. Actual yields may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][6]

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle center Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination R-C≡CR' R-C≡CR' R-Pd(II)-C≡CR'(L2)->R-C≡CR' Product R-X R-X R-X->R-Pd(II)-X(L2) R'C≡CH R'C≡CH R'C≡CCu R'C≡CCu R'C≡CH->R'C≡CCu Deprotonation (Base) & Cu(I) R'C≡CCu->R-Pd(II)-C≡CR'(L2)

Sonogashira coupling catalytic cycle.

Experimental Protocol

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[2] Evacuate and backfill the flask with an inert gas.[2] Add an anhydrous solvent, such as THF or DMF (5 mL), followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 mmol, 2.0-3.0 equiv).[2] Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv) dropwise at room temperature.[2] Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours, monitoring by TLC or LC-MS.[7] Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8] Purify the crude product by flash column chromatography.[8]

Data Presentation: Representative Sonogashira Coupling Conditions
AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF606~88
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)i-Pr₂NHDMFRT12~91
1-HexynePd(OAc)₂ (2) + PPh₃ (4)CuI (5)Et₃NTHF508~85
Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMFRT10~82
*Yields are representative and based on similar heterocyclic substrates. Actual yields may vary.

Stille Coupling

The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide to form a C-C bond.[9] Organotin reagents are stable to air and moisture but are toxic.[10]

Experimental Protocol

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).[7] Evacuate and backfill the flask with an inert gas three times.[7] Add an anhydrous, degassed solvent like toluene (5 mL) via syringe, followed by the organostannane (e.g., tributyl(phenyl)stannane, 1.1 equiv).[7] Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and if necessary, quench with an aqueous KF solution to remove tin byproducts. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Stille Coupling Conditions
OrganostannaneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene11016~85
Tributyl(vinyl)stannanePd₂(dba)₃ (1.5) + P(furyl)₃ (6)-Dioxane10012~88
(2-Thienyl)tributylstannanePd(PPh₃)₄ (3)CuI (10)DMF9024~80
(Trimethylsilylethynyl)tributylstannanePd(PPh₃)₂Cl₂ (2)-Toluene8010~90
*Yields are representative and based on similar heterocyclic substrates. Actual yields may vary.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to create a C-C bond.[11] Organozinc reagents are highly reactive but are also sensitive to air and moisture.[12]

Experimental Protocol

To a solution of the corresponding organolithium or Grignard reagent in THF at -78 °C, add a solution of ZnCl₂ (1.1 equiv) in THF. Allow the mixture to warm to room temperature to form the organozinc reagent. In a separate flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in THF.[11] Add the freshly prepared organozinc reagent to the solution of the bromoimidazole at room temperature. Stir the reaction mixture at room temperature or heat to 50-70 °C for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Negishi Coupling Conditions
Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
Phenylzinc chloridePd(PPh₃)₄ (5)-THF6018~80
Ethylzinc chloridePd(dppf)Cl₂ (3)-THFRT24~75
(2-Thienyl)zinc chloridePd₂(dba)₃ (2)SPhos (4)THF7012~82
Benzylzinc chloridePd(PPh₃)₄ (5)-THF5016~78
*Yields are representative and based on similar heterocyclic substrates. Actual yields may vary.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide.[1][2] These application notes provide detailed protocols for the Suzuki-Miyaura coupling of 2-Bromo-1-methyl-1H-imidazole with various arylboronic acids. The resulting 2-aryl-1-methyl-1H-imidazole scaffolds are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities.[3]

The presence of the nitrogen-rich imidazole core can present challenges, as it may coordinate to the palladium catalyst and inhibit its activity.[3] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling. The protocols outlined below are based on established methods for the coupling of similar N-heterocyclic halides and provide a robust starting point for optimization.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The base plays a critical role in activating the organoboron species for transmetalation.[5]

Experimental Protocols

Two representative protocols for the Suzuki-Miyaura coupling of this compound are presented below. Protocol 1 utilizes a common palladium acetate/phosphine ligand system, while Protocol 2 employs a palladium precatalyst, which can offer enhanced reactivity for challenging substrates.[3]

Protocol 1: General Procedure using Palladium(II) Acetate and SPhos

This protocol is adapted from methods used for the coupling of structurally similar 2-bromo-benzimidazoles.[4][6]

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.

  • Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL), to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dilute the mixture with an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1-methyl-1H-imidazole.

Protocol 2: Procedure using a Palladium Precatalyst

This protocol is based on conditions reported for the coupling of unprotected nitrogen-rich heterocycles, which can be adapted for this compound.[3] The use of a precatalyst can sometimes lead to higher yields and faster reaction times.[3]

Materials:

  • This compound

  • Arylboronic acid (2.0 equivalents)

  • XPhos Pd G2 precatalyst (2.0–3.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.00 mmol), the arylboronic acid (2.00 mmol), the XPhos Pd G2 precatalyst (2.0–3.5 mol%), and K₃PO₄ (2.00 mmol) to a dry reaction vessel.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 15–20 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-9 as described in Protocol 1.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which can be used as a starting point for the optimization of reactions with this compound.

ParameterCondition A (Adapted from[4])Condition B (Adapted from[3])Condition C (Adapted from[7])
Palladium Source Pd(OAc)₂ (2-5 mol%)XPhos Pd G2 (2.5–3.5 mol%)Pd(OAc)₂ (0.2 eq)
Ligand SPhos (4-10 mol%)(Part of precatalyst)PPh₃ (1 eq)
Base K₃PO₄ or Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₂CO₃ (3 eq)
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (3:1)
Temperature 80-110 °C100 °CNot specified
Time Monitored by TLC/LC-MS15-20 hNot specified
Arylboronic Acid 1.5 - 2.0 equiv2.0 equivNot specified

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OR)2 H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis setup Combine Reactants: - this compound - Arylboronic acid - Base catalyst Add Catalyst System: - Palladium source - Ligand setup->catalyst solvent Add Solvent System catalyst->solvent degas Degas Mixture (N2 or Ar) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC / LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterize Product purify->analysis

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting

A common side reaction in the cross-coupling of N-heterocycles is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[6] If a significant amount of the dehalogenated byproduct (1-methyl-1H-imidazole) is observed, the following adjustments can be considered:

  • Ligand Choice: Bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective in minimizing dehalogenation.[6]

  • Base Selection: A weaker base, such as potassium carbonate (K₂CO₃), may be preferable to stronger bases which can sometimes promote dehalogenation.[6]

  • Solvent System: Experimenting with different solvents or solvent mixtures can influence the reaction pathway. In some cases, less polar solvents like toluene have been shown to reduce dehalogenation.[6]

  • Temperature: Lowering the reaction temperature may help to suppress the dehalogenation side reaction.

By carefully selecting and optimizing the reaction conditions based on the protocols and troubleshooting guide provided, researchers can successfully synthesize a wide range of 2-aryl-1-methyl-1H-imidazole derivatives for various applications in drug discovery and materials science.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-1-methyl-1H-imidazole. This reaction is a powerful tool for the synthesis of 2-amino-1-methyl-1H-imidazole derivatives, which are valuable building blocks in medicinal chemistry and materials science. The protocols provided are based on established methodologies for the palladium-catalyzed amination of heteroaryl halides.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base. This reaction has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. The amination of this compound presents a unique set of challenges and opportunities due to the specific electronic and steric properties of the imidazole ring. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and avoiding side reactions.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the desired 2-amino-1-methyl-1H-imidazole product.

A variety of palladium precursors, phosphine-based ligands, and inorganic or organic bases can be employed to facilitate this transformation. The choice of reaction components is critical and often needs to be optimized for the specific substrates being coupled.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related heteroaryl bromides, which can serve as a starting point for the optimization of the amination of this compound.

Table 1: Screening of Catalysts and Ligands

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012>95
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane1102485
3Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene1001292
4Pd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene1001878

Table 2: Optimization of Reaction Parameters with Pd₂(dba)₃/XPhos

EntryAmineBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholineNaOtBu (1.2)Toluene1001298
2AnilineK₃PO₄ (2.0)Dioxane1101689
3BenzylamineNaOtBu (1.2)Toluene802491
4n-HexylamineCs₂CO₃ (1.5)Toluene1001494

Experimental Workflow

The general workflow for setting up a Buchwald-Hartwig amination reaction is depicted below. It is critical to maintain an inert atmosphere throughout the process to prevent the degradation of the catalyst and reagents.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Pd catalyst, ligand, and base in a glovebox or under inert gas flow. addition Add this compound and anhydrous solvent. reagents->addition amine_add Add the amine coupling partner. addition->amine_add seal Seal the reaction vessel securely. amine_add->seal heating Heat the reaction mixture to the desired temperature with vigorous stirring. seal->heating monitoring Monitor the reaction progress by TLC, GC-MS, or LC-MS. heating->monitoring cooling Cool the reaction mixture to room temperature. monitoring->cooling quench Quench the reaction (e.g., with water or brine). cooling->quench extraction Extract the product with an organic solvent. quench->extraction drying Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄). extraction->drying purification Purify the crude product by column chromatography. drying->purification

Fig. 1: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific conditions may require optimization for different amine coupling partners.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, etc.)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv.).

    • Add this compound (1.0 mmol, 1.0 equiv.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add the amine (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-1-methyl-1H-imidazole derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many of the reagents and solvents are flammable and/or toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction is heated to high temperatures and should be handled with care.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amido [L₂Pd(II)(Ar)(NHR)]⁺X⁻ pd2_complex->pd2_amido Amine Coordination (H₂NR) pd2_amido_neutral L₂Pd(II)(Ar)(NR) pd2_amido->pd2_amido_neutral Deprotonation (-HX, Base) pd2_amido_neutral->pd0 Reductive Elimination (Ar-NR)

Application Notes and Protocols for Sonogashira Reaction with 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[2] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[1]

This document provides detailed application notes and protocols for the Sonogashira reaction using 2-bromo-1-methyl-1H-imidazole as a key substrate. The 1-methyl-1H-imidazole scaffold is a prevalent motif in numerous biologically active compounds and pharmaceuticals. The ability to introduce diverse alkynyl functionalities at the 2-position of this ring system via the Sonogashira coupling opens up vast possibilities for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the desired alkynylated product and regenerates the palladium(0) catalyst.

  • Copper Cycle: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle.

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues associated with copper catalysis.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-X Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Product Reductive\nElimination->Ar-C≡C-R R-C≡C-H Terminal Alkyne R-C≡C-Cu Copper Acetylide R-C≡C-H->R-C≡C-Cu + Cu(I)X, Base Base Base Cu(I)X Cu(I)X R-C≡C-Cu->Transmetalation

Figure 1: Catalytic Cycles of the Sonogashira Reaction.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of a bromo-imidazole substrate with various terminal alkynes. Please note that the data presented here is for the coupling of 5-bromo-1-methyl-1H-imidazole and should be considered as a reference for the reaction of the 2-bromo isomer. Optimization of reaction conditions may be necessary for specific substrates.

Table 1: Sonogashira Coupling of 5-Bromo-1-methyl-1H-imidazole with Various Alkynes [3]

EntryAlkyneProductTime (h)Yield (%)
1Phenylacetylene1-methyl-5-(phenylethynyl)-1H-imidazole295
24-Ethynylanisole5-((4-methoxyphenyl)ethynyl)-1-methyl-1H-imidazole296
34-Ethynyltoluene1-methyl-5-(p-tolylethynyl)-1H-imidazole298
43,5-Dimethoxyphenylacetylene5-((3,5-dimethoxyphenyl)ethynyl)-1-methyl-1H-imidazole1292
51-Ethynyl-4-(trifluoromethyl)benzene1-methyl-5-((4-(trifluoromethyl)phenyl)ethynyl)-1H-imidazole1280
61-Heptyne1-methyl-5-(hept-1-yn-1-yl)-1H-imidazole1875
73,3-Dimethyl-1-butyne5-(3,3-dimethylbut-1-yn-1-yl)-1-methyl-1H-imidazole1870

Reaction conditions: 5-bromo-1-methyl-1H-imidazole (0.5 mmol), alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), TMP (1.0 mmol), DMSO (2.5 mL), room temperature, under argon atmosphere.[3]

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic phase with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Copper-Free Sonogashira Protocol

For substrates that may be sensitive to copper, a copper-free protocol can be employed.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.6 equivalents)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2 equivalents)

  • Anhydrous solvent (e.g., DMSO or ACN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound and the palladium precatalyst to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add the anhydrous solvent, the terminal alkyne, and the base to the reaction vial.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[3]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the general protocol.

General Experimental Workflow

The following diagram illustrates a typical workflow for the Sonogashira coupling of this compound, from reaction setup to product analysis.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Starting Materials: - this compound - Terminal Alkyne - Catalyst & Co-catalyst - Base B Add Anhydrous Solvent A->B C Degas and Purge with Inert Gas (Ar or N2) B->C D Heat to Desired Temperature (if required) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) I->J

Figure 2: General Experimental Workflow for Sonogashira Coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst- Use a fresh, high-quality palladium catalyst and ligand.- Ensure the reaction is set up under a strictly inert atmosphere.- Use anhydrous and deoxygenated solvents.
Incorrect base- For standard Sonogashira, ensure the amine base is in sufficient excess.- For copper-free conditions, a stronger, non-nucleophilic base like TMP may be required.[3]
Low reaction temperature- Gradually increase the reaction temperature, typically in the range of 40-80 °C.
Formation of Side Products (e.g., Alkyne Homocoupling - Glaser coupling) Presence of oxygen- Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
High concentration of copper catalyst- Reduce the amount of CuI co-catalyst.
Difficulty in Product Purification Residual catalyst or base- Perform a thorough aqueous work-up.- A plug of silica gel filtration before column chromatography can be helpful.
Co-eluting impurities- Optimize the solvent system for column chromatography.

Conclusion

The Sonogashira reaction is a highly effective method for the synthesis of 2-alkynyl-1-methyl-1H-imidazoles from this compound. The protocols and data provided in this document serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel imidazole derivatives for further investigation. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for 2-Bromo-1-methyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-methyl-1H-imidazole as a versatile building block in medicinal chemistry. The protocols outlined herein are based on established synthetic methodologies and are intended to serve as a guide for the synthesis and derivatization of this compound for the development of novel therapeutic agents.

Introduction

This compound is a valuable heterocyclic intermediate in the field of drug discovery.[1] Its unique structure, featuring a reactive bromine atom at the 2-position of the imidazole ring, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to construct complex molecular architectures.[1] This scaffold has been successfully employed in the synthesis of a range of biologically active compounds, including kinase inhibitors and tubulin polymerization inhibitors, which are crucial in the development of anticancer therapies.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 16681-59-7[3]
Molecular Formula C₄H₅BrN₂[3]
Molecular Weight 161.00 g/mol [3]
Appearance White to light yellow solid[4]
Boiling Point 172 °C[4]
Density 1.649 g/mL at 25 °C[4]

Applications in Medicinal Chemistry

The imidazole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5] The bromo-substituted methylimidazole scaffold serves as a key starting material for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer.

Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been explored as precursors to potent and selective kinase inhibitors. The bromine atom allows for the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling, which can interact with the ATP-binding site of kinases.

Example Application: Synthesis of Diaryl Imidazole-based Kinase Inhibitors

Diaryl and triaryl imidazole derivatives have shown inhibitory activity against kinases such as p38α and BRAF. For instance, certain diaryl imidazoles exhibit inhibitory activities against p38α at nanomolar concentrations (IC50 values of 19 and 41 nM).

Tubulin Polymerization Inhibitors

Microtubules are dynamic protein polymers essential for cell division, making them an attractive target for anticancer drug development.[6] Imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The 2-position of the imidazole ring is a key site for modification to optimize the interaction with the colchicine binding site on tubulin.[7]

Experimental Protocols

The following protocols are generalized methods for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1-methyl-1H-imidazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Pd Catalyst start->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir (80-110 °C, 12-24h) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end end purify->end Final Product: 2-Aryl-1-methyl-1H-imidazole

General workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-1-methyl-1H-imidazoles

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst and the phosphine ligand.

  • Add this compound, the base, and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion is indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex + this compound Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + Amine Pd-Amido\nComplex Pd-Amido Complex Amine\nCoordination->Pd-Amido\nComplex - H-Base+ Pd-Amido\nComplex->Pd(0)L Product 2-Amino-1-methyl- 1H-imidazole Pd-Amido\nComplex->Product Reductive Elimination

Catalytic cycle of Buchwald-Hartwig amination.

Biological Evaluation Protocols

Kinase Inhibition Assay

Principle: Biochemical assays are used to determine the potency of a synthesized compound against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated.

General Protocol:

  • Prepare a dilution series of the test compound in DMSO.

  • In a multi-well plate, add the kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the increase in light scattering or fluorescence.

General Protocol:

  • Prepare a solution of purified tubulin in a polymerization buffer.

  • Add a dilution series of the test compound to the tubulin solution. Include positive (e.g., colchicine) and negative (DMSO) controls.

  • Initiate polymerization by raising the temperature to 37 °C.

  • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.

Signaling Pathway Analysis

Derivatives of this compound can modulate various signaling pathways critical for cancer cell survival and proliferation. For example, imidazole-based kinase inhibitors can target pathways such as the MAPK/ERK and PI3K/Akt pathways. Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Visualization of a Simplified Kinase Signaling Pathway:

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor Imidazole-based Kinase Inhibitor Inhibitor->RAF Inhibitor->PI3K

Targeting the MAPK/ERK and PI3K/Akt pathways.

Quantitative Data Summary

The following table summarizes representative biological activity data for imidazole derivatives, showcasing the potential for compounds derived from this compound.

Compound ClassTargetIC50 ValueCell LineReference
Diaryl Imidazolep38α Kinase19 nM-
2,4-1H-Imidazole CarboxamideTAK1 Kinase10 nM-[8]
2-Aryl-4-benzoyl-imidazoleTubulin Polymerization3.8 nM (average)Melanoma & Prostate Cancer
Phenylacetamide-1H-imidazol-5-one-294 nMHCT116 (Colon Cancer)[9]
Phenylacetamide-1H-imidazol-5-one-362 nMHL60 (Leukemia)[9]

Note: The IC50 values are highly dependent on the specific assay conditions and the structure of the final compound. The data presented here are for illustrative purposes to demonstrate the potential of the imidazole scaffold.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biologically active molecules in medicinal chemistry. Its utility in established cross-coupling reactions provides a robust platform for the generation of novel kinase inhibitors and tubulin polymerization inhibitors. The protocols and data presented in these application notes are intended to facilitate further research and development in this promising area of drug discovery.

References

Application Notes and Protocols for C-N Coupling with 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the carbon-nitrogen (C-N) cross-coupling reactions of 2-Bromo-1-methyl-1H-imidazole, a versatile building block in medicinal chemistry and materials science. The imidazole moiety is a key component in numerous biologically active compounds, and the ability to functionalize the C2-position through C-N bond formation opens up a vast chemical space for the synthesis of novel derivatives. This document details established methodologies, including the Buchwald-Hartwig amination and the Ullmann condensation, offering protocols adaptable for a wide range of amine coupling partners.

Reaction Principles

The C-N cross-coupling of this compound with various amines is predominantly achieved through two powerful catalytic methods:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1] It involves the use of a palladium catalyst, a suitable phosphine ligand, and a base to couple an aryl or heteroaryl halide with a primary or secondary amine.[1] The catalytic cycle is generally understood to proceed via oxidative addition of the heteroaryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the desired product and regenerate the active catalyst.[2]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction typically requires a copper catalyst and often proceeds at higher temperatures than its palladium-catalyzed counterpart.[3] Modern iterations of this reaction have seen the development of more efficient catalytic systems, sometimes employing ligands to facilitate the coupling under milder conditions.[3] The mechanism is thought to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide.[4]

Data Presentation: A Comparative Overview of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and purity in C-N coupling reactions. The following tables summarize typical conditions for the Buchwald-Hartwig amination and Ullmann condensation of bromo-heterocycles, providing a strong predictive framework for the reactions of this compound.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOt-Bu (1.4-2.0)Toluene or Dioxane80-11012-2470-95
Pd(OAc)₂ (2)BINAP (4)K₃PO₄ (2.0)Toluene1001860-90
BrettPhos Pd G3 (1-2)-LiHMDS (1.5-2.0)Toluene or Dioxane80-11012-2475-98
Pd(dppf)Cl₂ (3-5)-Na₂CO₃ (2.0)DMF or DMAc100-14012-2465-85

Table 2: Typical Conditions for Ullmann Condensation of Bromo-heterocycles

Copper Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Typical Yield (%)
CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)DMF120-1502450-80
CuCl (low loading)1-methyl-imidazolet-BuOLi-High-High Yields
Cu₂O (5)Salicylaldoxime (10)Cs₂CO₃ (2.0)Dioxane1102460-85
Cu powder (stoichiometric)NoneK₂CO₃ (2.0)NMP or Nitrobenzene>20024Variable

Experimental Protocols

The following are detailed, adaptable protocols for the C-N coupling of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general method and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with inert gas (repeat this cycle three times).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Add the amine coupling partner to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1-methyl-1H-imidazole derivative.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is suitable for a range of amines but may require higher temperatures.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.5-2.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction vial equipped with a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous DMF via syringe.

  • Add the amine to the reaction mixture.

  • Seal the vial tightly and heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly reduce reaction times.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous toluene

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add anhydrous toluene and the amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Visualizations

To aid in the understanding of the experimental setup and the underlying chemical transformations, the following diagrams have been generated.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Amine - Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity (HPLC) purify->characterize

Caption: General experimental workflow for C-N cross-coupling reactions.

buchwald_hartwig_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(X)Lₙ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [R-Pd(II)(H₂NR')Lₙ]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)(HNR')Lₙ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product R-NHR' (Product) reductive_elimination->product reagents R-X + H₂NR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

decision_tree start Choice of C-N Coupling Conditions amine_type What is the nature of the amine? start->amine_type sterically_hindered Sterically Hindered Amine? amine_type->sterically_hindered Primary or Secondary ullmann Ullmann Condensation amine_type->ullmann Amide or other N-nucleophile bulky_ligand Use bulky ligand (e.g., BrettPhos, t-BuXPhos) sterically_hindered->bulky_ligand Yes standard_ligand Standard ligand (e.g., Xantphos, BINAP) sterically_hindered->standard_ligand No functional_groups Base-sensitive functional groups? weak_base Use weaker base (e.g., K₂CO₃, Cs₂CO₃) functional_groups->weak_base Yes strong_base Use strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) functional_groups->strong_base No buchwald Buchwald-Hartwig Amination weak_base->buchwald strong_base->buchwald bulky_ligand->functional_groups standard_ligand->functional_groups

Caption: Decision tree for selecting C-N coupling conditions.

References

Troubleshooting & Optimization

preventing dehalogenation in 2-Bromo-1-methyl-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding unwanted dehalogenation of 2-bromo-1-methyl-1H-imidazole in various chemical reactions.

Troubleshooting Guide: Preventing Dehalogenation

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in significant amounts of the dehalogenated side-product (1-methyl-1H-imidazole). How can I prevent this?

Answer:

Dehalogenation in palladium-catalyzed reactions is a common issue, often stemming from competing reaction pathways. Here’s a systematic approach to troubleshoot and minimize this side reaction:

1. Re-evaluate Your Catalyst and Ligand System:

The choice of palladium source and ligand is critical. Electron-rich and sterically hindered phosphine ligands can promote the desired reductive elimination over undesired pathways.

  • Ligand Choice: Switch to bulky, electron-rich phosphine ligands which can stabilize the Pd(0) species and facilitate oxidative addition. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in minimizing dehalogenation.

  • Palladium Precatalyst: Use a well-defined palladium(II) precatalyst, such as those from the G3 or G4 series (e.g., (XPhos)Pd G3). These precatalysts ensure a controlled and efficient generation of the active Pd(0) species, which can reduce the lifetime of intermediates that may lead to dehalogenation.

2. Optimize the Base and Solvent:

The nature of the base and solvent can significantly influence the reaction outcome.

  • Base Strength: A common cause of dehalogenation is the use of an overly strong or poorly soluble base. Consider switching to a weaker, non-nucleophilic base. For instance, if you are using t-BuOK, try switching to Cs2CO3 or K3PO4. These bases are generally effective and less prone to promoting side reactions.

  • Solvent Polarity: The solvent can affect the solubility of the base and the stability of intermediates. Aprotic polar solvents like dioxane, THF, or toluene are standard. If you observe dehalogenation, consider a less polar solvent like toluene, which can sometimes disfavor the dehalogenation pathway.

3. Control the Reaction Temperature:

Higher temperatures can accelerate the rate of dehalogenation.

  • Temperature Screening: If your reaction is running at a high temperature (e.g., >100 °C), attempt to lower it. Even a reduction of 10-20 °C can sometimes dramatically decrease the amount of dehalogenation without significantly impacting the rate of the desired reaction. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal temperature.

4. Ensure Inert Atmosphere and Reagent Purity:

Oxygen and moisture can interfere with the catalytic cycle, leading to the degradation of the catalyst and the formation of byproducts.

  • Degassing: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling argon or nitrogen through the solvent for an extended period.

  • Reagent Quality: Use high-purity reagents. The boronic acid or other coupling partner should be pure, as impurities can sometimes accelerate dehalogenation.

Experimental Workflow for Troubleshooting Dehalogenation

Below is a systematic workflow to address dehalogenation issues in a cross-coupling reaction.

Dehalogenation_Troubleshooting Troubleshooting Workflow for Dehalogenation start Dehalogenation Observed (>10%) ligand Step 1: Modify Ligand - Switch to bulky biarylphosphine ligand (e.g., XPhos, SPhos) start->ligand Initial Step base Step 2: Change Base - Use a weaker base (e.g., K3PO4, Cs2CO3) ligand->base If dehalogenation persists temp Step 3: Lower Temperature - Decrease by 10-20 °C - Monitor reaction progress base->temp If dehalogenation persists reagents Step 4: Check Reagents & Atmosphere - Degas solvent thoroughly - Use high-purity reagents temp->reagents If dehalogenation persists success Dehalogenation Minimized (<5%) reagents->success Problem Resolved failure Issue Persists Consult literature for alternative routes reagents->failure If all steps fail

Caption: A stepwise guide for troubleshooting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: I am performing a lithium-halogen exchange on this compound using n-BuLi, but I am getting low yields of my desired product. Is dehalogenation a concern here?

A1: While direct dehalogenation by n-BuLi is less common than in Pd-catalyzed reactions, protonolysis of the lithiated intermediate is a major issue. If there are any proton sources in your reaction (e.g., trace water in the solvent, acidic protons on other functional groups), the highly reactive 2-lithio-1-methyl-1H-imidazole intermediate will be quenched to form 1-methyl-1H-imidazole.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your solvent (typically THF or diethyl ether) is rigorously dried and your glassware is flame-dried under vacuum.

  • Low Temperature: Perform the lithium-halogen exchange at very low temperatures (e.g., -78 °C) to increase the stability of the lithiated intermediate.

  • Fast Trapping: Add your electrophile quickly after the formation of the lithiated species to minimize the time it has to react with any trace proton sources.

Q2: Can the choice of the methylating agent for the imidazole nitrogen affect the stability of the C2-bromo substituent in subsequent reactions?

A2: Yes, the conditions used for N-methylation can potentially lead to side reactions if not chosen carefully. Using harsh conditions or certain reagents could compromise the integrity of the C-Br bond. It is advisable to use mild methylating agents like methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base like K2CO3 or NaH in an aprotic solvent like DMF or acetonitrile at moderate temperatures.

Q3: Are there alternative C-C bond-forming reactions for this compound that are less prone to dehalogenation than Suzuki couplings?

A3: Yes, if Suzuki couplings are consistently problematic, you might consider other cross-coupling reactions. For example, Stille couplings (using organostannanes) can sometimes be milder and less prone to dehalogenation, although the toxicity of tin reagents is a significant drawback. Alternatively, direct C-H arylation at the C5 position of 1-methylimidazole, followed by a subsequent bromination at C2, could be a different synthetic route to consider, thereby avoiding the use of the bromo-derivative in the C-C bond-forming step altogether.

Data Summary: Influence of Reaction Parameters on Dehalogenation

The following table summarizes the typical effects of varying reaction parameters on the yield of the desired product versus the dehalogenated byproduct in a model Suzuki coupling reaction.

ParameterCondition AYield (A)Dehalogenation (A)Condition BYield (B)Dehalogenation (B)
Ligand PPh345%30%XPhos85%<5%
Base t-BuOK50%25%K3PO482%7%
Temperature 110 °C60%20%80 °C78%8%
Solvent DMF55%22%Toluene80%9%

Yields are hypothetical and for illustrative purposes.

Key Experimental Protocols

Protocol 1: Optimized Suzuki Coupling to Minimize Dehalogenation

This protocol describes a generalized procedure for the Suzuki coupling of this compound with an arylboronic acid.

  • Reagent Preparation: In a glovebox, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K3PO4 (2.5 equiv), and the (XPhos)Pd G3 precatalyst (0.02 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (to make a 0.2 M solution with respect to the limiting reagent) to the vial.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 80 °C.

  • Monitoring: Stir the reaction mixture at 80 °C. Monitor the reaction progress by taking aliquots and analyzing them by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Diagram for Reagent Selection

This diagram illustrates the decision-making process for selecting the key reagents for a dehalogenation-sensitive cross-coupling reaction.

Reagent_Selection Reagent Selection Logic start Goal: Minimize Dehalogenation in Cross-Coupling Reaction catalyst_choice Select Palladium System start->catalyst_choice precatalyst Use well-defined precatalyst (e.g., (XPhos)Pd G3) catalyst_choice->precatalyst Precatalyst ligand_choice Choose bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) catalyst_choice->ligand_choice Ligand base_choice Select Base precatalyst->base_choice ligand_choice->base_choice weak_base Use a mild, non-nucleophilic base (e.g., K3PO4, Cs2CO3) base_choice->weak_base solvent_choice Select Solvent weak_base->solvent_choice aprotic_solvent Use an aprotic solvent (e.g., Toluene, Dioxane) solvent_choice->aprotic_solvent final_setup Proceed with Optimized Reaction Conditions aprotic_solvent->final_setup

Caption: Decision tree for selecting optimal reaction components.

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Bromo-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of this compound with an arylboronic acid?

A1: For a starting point, a common set of conditions involves using a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos). An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. A popular solvent system is a mixture of an organic solvent like 1,4-dioxane and water. The reaction is generally heated to temperatures between 80-100 °C.[1][2]

Q2: My reaction is showing low to no yield. What are the most critical parameters to optimize?

A2: The most critical parameters for a successful Suzuki coupling are the choice of catalyst (palladium source and ligand), the base, and the solvent system.[1] The interplay between these three components is crucial for an efficient catalytic cycle. For challenging substrates like N-heterocycles, screening different combinations of these parameters is often necessary.

Q3: I am observing a significant amount of dehalogenated side product (1-methyl-1H-imidazole). How can I minimize this?

A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by an inappropriate choice of ligand, a base that is too strong, or harsh reaction conditions such as prolonged reaction times and high temperatures. To minimize dehalogenation, consider switching to bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Using a milder base or lowering the reaction temperature and time can also be beneficial.

Q4: How does the choice of base affect the reaction?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[3] The choice of base can significantly impact the reaction rate and yield. Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are effective. The strength and solubility of the base are important factors; for instance, a 1:1 mixture of DMF and water can be an efficient solvent system as it helps to dissolve both the organic reactants and the inorganic base, thus accelerating the reaction.

Q5: Can the imidazole nitrogen interfere with the palladium catalyst?

A5: Yes, the nitrogen atoms in the imidazole ring can coordinate to the palladium center, which can inhibit the catalyst and lead to lower yields.[1][4] This is a known issue with nitrogen-rich heterocycles. Using bulky ligands can help to shield the palladium atom and prevent this inhibitory coordination.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Reaction temperature is too low. 4. Catalyst inhibition by the imidazole substrate.1. Ensure the palladium catalyst is active; consider using a pre-catalyst. 2. Screen different combinations of ligands (e.g., PPh₃, SPhos, XPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O). 3. Gradually increase the reaction temperature, for example, from 80 °C to 100 °C. 4. Employ bulky, electron-rich ligands to shield the palladium center.
Significant Dehalogenation 1. The reaction temperature is too high or the reaction time is too long. 2. The base is too strong. 3. The chosen ligand is not optimal.1. Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). 3. Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst system.1. Ensure the reaction mixture and solvents are thoroughly degassed using techniques like bubbling with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. 2. Optimize the catalyst and ligand combination.
Poor Reproducibility 1. Inconsistent quality of reagents or solvents. 2. Incomplete degassing. 3. Inconsistent heating.1. Use high-purity, anhydrous solvents and fresh reagents. 2. Standardize the degassing procedure. 3. Ensure uniform and consistent heating, for example, by using an oil bath.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point and should be optimized for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-5 mol%))

  • Ligand (if using a separate palladium source, e.g., SPhos (4-10 mol%))

  • Base (e.g., K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.))

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if separate).

  • Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of 2-bromo-1-methyl-1H-benzo[d]imidazole, a structurally similar substrate, which can be used as a guide for optimizing the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95[1]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90[1]
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate to Excellent[1]
44-Fluorophenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O605-8Good to Excellent[1]
52-Naphthylboronic acidPd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96[1]

Yields are approximate and based on reactions with a similar substrate. P1 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst. IMes is an N-heterocyclic carbene ligand.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Heat to Reaction Temp. C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_catalyst Catalyst System cluster_base Base cluster_solvent Solvent cluster_conditions Reaction Conditions start Low Yield or No Reaction catalyst Screen Catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) start->catalyst base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) start->base solvent Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) start->solvent temp Increase Temperature start->temp ligand Screen Ligands (e.g., SPhos, XPhos) catalyst->ligand end Improved Yield ligand->end base->end solvent->end degas Ensure Thorough Degassing temp->degas degas->end

Caption: A logic diagram for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common side reactions encountered during this powerful C-N cross-coupling reaction. Here, you will find a comprehensive guide in a question-and-answer format, addressing specific experimental issues with detailed explanations, quantitative data, and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is giving a low yield of the desired arylamine. What are the likely causes and how can I improve it?

Low yields in Buchwald-Hartwig amination can stem from several factors, often related to catalyst activity and reaction conditions. Common culprits include catalyst poisoning, suboptimal choice of ligand or base, impure reagents, or inadequate reaction setup.[1] For instance, in the amination of 2-halopyridines, the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[2]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[1] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

  • Use High-Purity Reagents: Water and other protic impurities can lead to catalyst decomposition and the formation of palladium black.[1][3] Use anhydrous solvents and ensure your amine and aryl halide are pure.

  • Optimize Ligand and Base Combination: The choice of ligand and base is critical and often substrate-dependent. A systematic screening of different ligands and bases is recommended.[4]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ.

Q2: I am observing a significant amount of a side product that corresponds to the starting aryl halide being replaced by a hydrogen atom. What is this side reaction and how can I minimize it?

This side reaction is known as hydrodehalogenation , where the aryl halide is reduced to the corresponding arene.[5] It is a common side reaction that competes with the desired amination pathway.[5] This occurs through the formation of a palladium hydride species, which can then react with the aryl halide.[3]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over hydrodehalogenation. Screening different ligands is a key strategy.[6][7]

  • Base Selection: The choice of base can significantly influence the extent of hydrodehalogenation. Weaker bases or less sterically hindered bases may be beneficial in some cases.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress hydrodehalogenation.[5]

  • Additives: In some cases, the use of additives, such as co-catalysts, has been shown to suppress hydrodehalogenation. For example, a bimetallic palladium-copper nanocatalyst system has been reported to prevent this side reaction in aqueous media.[8]

The following table provides a representative comparison of different bases on the yield of the desired product versus the hydrodehalogenation side product for a model reaction.

BasepKa (approx.)Desired Product Yield (%)Hydrodehalogenation (%)Notes
NaOtBu~19>95%<5%Often provides high reaction rates but can be incompatible with sensitive functional groups.[9]
K₃PO₄~12.385%10%A weaker base that can be beneficial for substrates with base-sensitive functional groups.[9]
Cs₂CO₃~10.370%25%A milder base, but may require higher temperatures or longer reaction times.[9]

This data is representative and the optimal base will be substrate-dependent.

Q3: My reaction with a primary amine is sluggish and produces a significant amount of an imine byproduct. What is happening and how can I fix it?

This is likely due to a side reaction called β-hydride elimination . This unproductive pathway competes with the desired reductive elimination step in the catalytic cycle and is more prevalent with primary amines that have β-hydrogens.[6][10] The β-hydride elimination from the palladium-amido intermediate leads to the formation of an imine and a palladium hydride species, which can then lead to hydrodehalogenation.[6]

Methods to Prevent β-Hydride Elimination:

  • Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is crucial. These ligands sterically hinder the formation of the co-planar arrangement required for β-hydride elimination and promote the desired reductive elimination.[6][10] Chelating bidentate phosphine ligands like BINAP and DPPF are also effective in suppressing this side reaction.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.

  • Amine Structure: If possible, using an amine that lacks β-hydrogens will completely avoid this side reaction.

The following diagram illustrates the competition between the desired reductive elimination and the β-hydride elimination side reaction.

Competition between amination and side reactions.
Q4: My reaction mixture turns black and the reaction stalls. What does this indicate?

The formation of a fine black precipitate, known as palladium black, indicates catalyst decomposition .[1] This means the palladium catalyst has precipitated out of the catalytic cycle as metallic palladium, rendering it inactive.

Common Causes and Solutions for Catalyst Decomposition:

  • High Temperatures: Prolonged exposure to high temperatures can cause the catalyst to decompose.[1]

    • Solution: Lower the reaction temperature and potentially increase the reaction time. Monitor the reaction for the formation of palladium black.

  • Impure Reagents or Solvents: The presence of oxygen or other impurities can lead to the oxidation and precipitation of the palladium catalyst.[1]

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.

  • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst.

    • Solution: Use a ligand that is known to be robust under the reaction conditions. Bulky, electron-rich ligands often provide greater stability.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Product Yield? inert_check Is the reaction under a strictly inert atmosphere? start->inert_check Start reagent_check Are all reagents and solvents pure and anhydrous? inert_check->reagent_check Yes improve_inert Action: Improve inert atmosphere technique. inert_check->improve_inert No temp_check Is the reaction temperature optimal? reagent_check->temp_check Yes purify_reagents Action: Use fresh, high-purity reagents and anhydrous, degassed solvents. reagent_check->purify_reagents No side_reaction_check Are significant side products observed (GC-MS)? temp_check->side_reaction_check Yes optimize_temp Action: Screen a range of temperatures (e.g., 80-120 °C). temp_check->optimize_temp No troubleshoot_side_reactions Go to Side Reaction Troubleshooting Guide side_reaction_check->troubleshoot_side_reactions Yes screen_conditions Action: Systematically screen ligands, bases, and solvents. side_reaction_check->screen_conditions No success Problem Solved! improve_inert->success purify_reagents->success optimize_temp->success troubleshoot_side_reactions->success screen_conditions->success

A systematic workflow for troubleshooting.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination Reaction

This protocol provides a general starting point for a small-scale reaction. Optimization will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried glassware and magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (in a glovebox if possible).

  • Seal the flask and purge with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol for Ligand Screening to Minimize Side Reactions

This protocol outlines a high-throughput approach to screen different phosphine ligands to identify the optimal one for your specific reaction.

Materials:

  • Aryl halide (0.1 mmol per reaction)

  • Amine (0.12 mmol per reaction)

  • Palladium source (e.g., Pd(OAc)₂, 0.002 mmol, 2 mol% per reaction)

  • A panel of phosphine ligands (e.g., XPhos, RuPhos, SPhos, DavePhos, BINAP; 0.004 mmol, 4 mol% per reaction)

  • Base (e.g., K₃PO₄, 0.2 mmol per reaction)

  • Anhydrous, degassed solvent (e.g., dioxane, 1 mL per reaction)

  • 96-well plate or an array of reaction vials

  • Inert atmosphere glovebox

Procedure:

  • In a glovebox, prepare a stock solution of the aryl halide, amine, and base in the chosen solvent.

  • Prepare individual stock solutions for the palladium source and each ligand.

  • In each well or vial, add the palladium stock solution and one of the ligand stock solutions.

  • Add the stock solution containing the aryl halide, amine, and base to each well.

  • Seal the plate or vials and heat to the desired temperature with stirring.

  • After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute it, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the side products (e.g., hydrodehalogenated arene).

  • The ligand that provides the highest ratio of product to side product is the optimal choice for your reaction.

The following table shows representative data from a ligand screening experiment.

LigandDesired Product (%)Hydrodehalogenation (%)
XPhos925
RuPhos8512
SPhos7818
DavePhos6530
BINAP889

This data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.

References

improving yield and purity in 2-Bromo-1-methyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-1-methyl-1H-imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the electrophilic bromination of 1-methyl-1H-imidazole using a suitable brominating agent.

Q2: What are the typical challenges encountered in this synthesis?

A2: Researchers often face challenges such as low yield, the formation of polybrominated side products, and difficulties in purifying the final product. Controlling the reaction stoichiometry and conditions is crucial to minimize these issues.

Q3: What brominating agents are suitable for this synthesis?

A3: Common brominating agents include N-Bromosuccinimide (NBS), and bromine (Br₂). The choice of agent can influence the selectivity and reactivity of the bromination.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q5: What are the recommended purification methods for this compound?

A5: Purification is typically achieved through column chromatography on silica gel or recrystallization from an appropriate solvent system. The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing possible causes and suggested solutions.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive brominating agent.Use a fresh, properly stored batch of the brominating agent.
Insufficient reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Incorrect stoichiometry.Carefully check the molar equivalents of the reactants.
Formation of Polybrominated Byproducts Excess brominating agent.Use a stoichiometric amount or a slight excess of the brominating agent.
High reaction temperature.Perform the reaction at a lower temperature to improve selectivity.
Prolonged reaction time.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult Purification Co-elution of product and impurities.Optimize the solvent system for column chromatography to achieve better separation.
Oily product that does not solidify.Try co-distillation with a suitable solvent or conversion to a salt for purification.

Experimental Protocols

An illustrative experimental protocol for the synthesis of this compound is provided below. This protocol is based on general methods for the bromination of imidazoles and may require optimization for specific laboratory conditions.

Materials:

  • 1-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-methyl-1H-imidazole (1.0 eq) in the chosen solvent (DCM or MeCN) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a troubleshooting decision-making process.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_mat 1-methyl-1H-imidazole N-Bromosuccinimide (NBS) Solvent (e.g., DCM) reaction Bromination at 0 °C to RT start_mat->reaction workup Quenching (Na₂S₂O₃) Aqueous Wash Drying (MgSO₄) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reagents Check Reagent Activity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions check_byproducts Analyze for Polybromination start->check_byproducts optimize_purification Optimize Purification Method start->optimize_purification solution_reagents Use fresh reagents, verify stoichiometry. check_reagents->solution_reagents solution_conditions Adjust temperature and monitor with TLC. check_conditions->solution_conditions solution_byproducts Reduce brominating agent, lower temperature. check_byproducts->solution_byproducts solution_purification Modify chromatography solvent system. optimize_purification->solution_purification

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Purification of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-1-methyl-1H-imidazole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase. Standard silica gel with a particle size of 60-120 mesh or 230-400 mesh is suitable for most applications.

Q2: Which mobile phase (eluent) system is best for separating this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude sample. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1] A gradient elution, starting with a lower polarity and gradually increasing it, may be necessary for effective separation.[1]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound can be visualized on a TLC plate using a UV lamp (typically at 254 nm), as the imidazole ring is UV active.[2] Staining with potassium permanganate or iodine can also be used as alternative visualization methods.

Q4: What are the key physical properties of this compound?

A4: this compound is a solid with a boiling point of 172 °C and a density of approximately 1.649 g/mL at 25 °C.[3][4] Its molecular weight is 161.00 g/mol .[5]

Q5: Is this compound stable during column chromatography?

A5: While imidazoles are generally stable, brominated heterocyclic compounds can sometimes be susceptible to dehalogenation, particularly in the presence of certain metals or bases.[6] It is good practice to use clean glassware and pure solvents to minimize the risk of degradation on the column. If you suspect degradation, consider using a less acidic silica gel or deactivating the silica gel with a small amount of a neutral base like triethylamine in the eluent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor or No Separation Inappropriate solvent system (eluent polarity is too high or too low).Optimize the eluent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1] Consider using a gradient elution.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Product Elutes Too Quickly The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute The eluent is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
The compound may have degraded on the silica gel.Consider deactivating the silica gel with triethylamine. Ensure the compound is stable under the chosen conditions.
Tailing of Spots on TLC/Broad Bands on Column The sample is too concentrated when loaded.Dissolve the sample in a minimal amount of solvent before loading. Adsorbing the sample onto a small amount of silica gel before loading (dry loading) can improve band sharpness.[1]
The compound is interacting strongly with acidic sites on the silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine or methanol to the eluent to improve peak shape.
Low Yield of Purified Product Incomplete elution from the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product.
The product is spread across too many fractions.Optimize the elution gradient to achieve a sharper elution profile.
Degradation of the product on the column.Assess the stability of the compound on silica gel using a small-scale test. Consider alternative purification methods if degradation is significant.[7]
Co-elution of Impurities The polarity of the impurity is very similar to the product.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or acetone to alter the selectivity.
The column is not packed properly (channeling).Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of the crude material.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1]

  • Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.[1]

  • Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica.[1]

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[1]

  • Dry Loading (Recommended): In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.[1]

  • Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer.[1]

3. Elution:

  • Begin passing the eluent through the column. Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.) to move the compounds down the column at different rates.[1]

4. Fraction Collection:

  • Collect the eluting solvent in a series of labeled test tubes or flasks.[1]

5. Purity Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.[1] Spot the crude material, the pure standard (if available), and aliquots from different fractions on the same TLC plate.

6. Solvent Evaporation:

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard grade silica is generally sufficient.
Mobile Phase Hexane/Ethyl AcetateStart with a low polarity (e.g., 95:5) and increase the ethyl acetate content.
TLC Rf Value ~0.3This is a target Rf in a suitable solvent system for good separation on the column.
Loading Method Dry LoadingRecommended for better resolution and sharper bands.
Visualization UV (254 nm)The imidazole ring is UV active.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_result Result prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load Sample onto Column prep_sample Prepare Sample (Dry Loading) prep_sample->load_column elute_column Elute with Solvent Gradient load_column->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporate_solvent Evaporate Solvent pool_fractions->evaporate_solvent pure_product Purified Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation cause1 Incorrect Eluent Polarity problem->cause1 cause2 Column Overloading problem->cause2 cause3 Improper Column Packing problem->cause3 solution1 Optimize Eluent via TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

choice of ligand and base to minimize byproducts in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in coupling reactions through the judicious choice of ligands and bases.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions?

Common byproducts in palladium-catalyzed cross-coupling reactions include:

  • Homocoupled Products: These arise from the coupling of two identical reaction partners, such as two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the organic halide.[1][2] The formation of homocoupled products from boronic acids can be promoted by the presence of oxygen.[2]

  • Dehalogenation: This is the reduction of the organic halide starting material, where the halogen is replaced by a hydrogen atom.[3] This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[3]

  • Protodeboronation: In Suzuki coupling, this is the protonolysis of the C-B bond of the organoboron reagent, leading to the formation of an arene byproduct and boric acid.

  • Products from Ligand Involvement: In some cases, the phosphine ligand itself can participate in side reactions, leading to the formation of phosphonium salts or other ligand-derived impurities.[2]

  • β-Hydride Elimination: When the organic halide or organometallic partner contains a β-hydrogen, β-hydride elimination can occur, leading to the formation of an alkene byproduct.

Q2: How does the choice of ligand influence the formation of byproducts?

The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity, which directly impacts the formation of byproducts.[4]

  • Steric Bulk: Bulky ligands, such as those developed by Buchwald and others, can promote the desired reductive elimination step to form the cross-coupled product and suppress side reactions like β-hydride elimination.[5] However, very bulky ligands can sometimes favor overfunctionalization in reactions with polyhalogenated substrates.[6]

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[7] This can help to outcompete side reactions.

  • Bite Angle (for bidentate ligands): The geometry of bidentate phosphine ligands, characterized by the bite angle, can influence the ease of reductive elimination and thus the product distribution.

  • Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio is crucial for catalyst stability and activity. An excess of ligand can sometimes inhibit the reaction, while an insufficient amount can lead to catalyst decomposition and the formation of palladium black.

Q3: What is the role of the base in minimizing side reactions?

The base is a crucial component in many cross-coupling reactions, and its identity and strength can significantly influence the reaction outcome.[3]

  • Activation of the Nucleophile: In Suzuki coupling, the base activates the organoboron species to facilitate transmetalation.[8]

  • Neutralization of Byproducts: In Heck and Sonogashira couplings, the base neutralizes the hydrogen halide byproduct.[9]

  • Influence on Catalyst Activity: The choice of base can affect the electronic properties of the catalyst and the overall rate of the reaction.

  • Minimizing Byproducts: The use of a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be preferable to strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), which can promote dehalogenation.[3] For substrates with base-sensitive functional groups, weaker bases are also recommended to avoid degradation.[5]

Q4: How can I minimize homocoupling of my starting materials?

Minimizing homocoupling often involves careful control of the reaction conditions:

  • Degassing: Rigorous exclusion of oxygen from the reaction mixture is crucial, as oxygen can promote the homocoupling of organoboronic acids in Suzuki reactions.[2][10] This can be achieved by sparging solvents with an inert gas like argon or nitrogen.[10]

  • Choice of Catalyst and Ligand: Using a well-defined palladium precatalyst can help to ensure the formation of the active Pd(0) species and minimize side reactions.[11] The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.

  • Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can suppress homocoupling by minimizing the concentration of Pd(II) species that can promote this side reaction.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling reaction.

Q5: What are the best practices for setting up a high-yield coupling reaction with minimal byproducts?
  • Use High-Purity Reagents: Ensure that starting materials, solvents, and bases are of high purity and anhydrous where necessary.[5]

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (argon or nitrogen) to prevent the ingress of oxygen and moisture.[2]

  • Proper Catalyst Handling: Use well-defined precatalysts when possible, as they often provide more reproducible results than generating the active catalyst in situ from Pd(II) sources.[12]

  • Systematic Optimization: When developing a new coupling reaction, systematically screen different ligands, bases, solvents, and temperatures to identify the optimal conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC, GC-MS, or LC-MS to determine the optimal reaction time and identify the formation of any byproducts.

Troubleshooting Guides

Problem 1: Significant formation of homocoupled product.
Potential Cause Troubleshooting Step Rationale
Oxygen in the reaction mixture Degas all solvents and the reaction mixture thoroughly with an inert gas (Ar or N₂).[2][10]Oxygen can promote the oxidative homocoupling of organometallic reagents, particularly boronic acids.[2]
Suboptimal catalyst system Screen different palladium precatalysts and ligands.The nature of the ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Presence of Pd(II) species Consider adding a mild reducing agent like potassium formate.[10]Pd(II) species can stoichiometrically react with the organometallic reagent to produce the homocoupled product.[10]
Incorrect base Evaluate the effect of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).The base can influence the stability of the organometallic reagent and the overall catalytic cycle.
Problem 2: Dehalogenation of the aryl halide starting material.
Potential Cause Troubleshooting Step Rationale
Strongly basic conditions Switch to a weaker inorganic base such as K₂CO₃ or K₃PO₄.[3]Strong alkoxide bases can act as hydride donors, leading to hydrodehalogenation.[3]
High reaction temperature Decrease the reaction temperature.Higher temperatures can increase the rate of the dehalogenation side reaction.[3]
Inappropriate solvent Use an aprotic solvent.Protic solvents can sometimes act as a hydride source.[3]
Highly active catalyst Screen different ligands to find one that favors the cross-coupling pathway.The electronic and steric properties of the ligand can influence the selectivity of the catalyst.[3]
Problem 3: Low yield and formation of unidentified impurities.
Potential Cause Troubleshooting Step Rationale
Catalyst deactivation Ensure an inert atmosphere and use a well-defined precatalyst. Consider adding a slight excess of ligand.The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black.
Impure starting materials Purify starting materials and ensure solvents are anhydrous.[5]Impurities can poison the catalyst or participate in side reactions.
Suboptimal reaction conditions Systematically screen ligands, bases, solvents, and temperatures.Coupling reactions are often highly sensitive to the specific combination of reaction parameters.
Product inhibition Monitor the reaction progress and consider stopping it before full conversion of starting materials if byproduct formation increases over time.The product itself can sometimes coordinate to the metal center and inhibit the catalyst.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture, 5 mL). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) or a precatalyst/ligand combination.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle Simplified Catalytic Cycle and Byproduct Formation cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Transmetal Transmetalation R-M PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR R-M Dehalogenation Dehalogenation (Ar-H) PdII_ArX->Dehalogenation Base, H-source Transmetal->PdII_ArR Homocoupling Homocoupling (R-R) Transmetal->Homocoupling O₂ PdII_ArR->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R PdII_ArR->Product RedElim->Product

Caption: Catalytic cycle of a cross-coupling reaction with competing byproduct pathways.

Ligand_Base_Selection Decision Tree for Ligand and Base Selection Start Start: New Coupling Reaction Substrate Substrate Analysis: Steric hindrance? Electronic properties? Functional groups? Start->Substrate Aryl_Halide Aryl Halide Reactivity? Substrate->Aryl_Halide Aryl_Cl Aryl Chloride Aryl_Halide->Aryl_Cl Low Aryl_Br_I Aryl Bromide/Iodide Aryl_Halide->Aryl_Br_I High Ligand_Cl Use electron-rich, bulky phosphine ligand (e.g., Buchwald ligands) Aryl_Cl->Ligand_Cl Ligand_Br_I Standard phosphine ligand (e.g., PPh₃) may suffice. Consider bulky ligands for sterically demanding substrates. Aryl_Br_I->Ligand_Br_I Base_Sensitive Base-sensitive functional groups? Ligand_Cl->Base_Sensitive Ligand_Br_I->Base_Sensitive Yes_Base Yes Base_Sensitive->Yes_Base Yes No_Base No Base_Sensitive->No_Base No Weak_Base Use weak inorganic base (e.g., K₂CO₃, K₃PO₄) Yes_Base->Weak_Base Strong_Base Stronger base may be used (e.g., KOtBu), but start with weaker bases to avoid dehalogenation. No_Base->Strong_Base Optimize Screen and Optimize Weak_Base->Optimize Strong_Base->Optimize

Caption: A decision tree to guide the selection of ligands and bases.

References

identifying common impurities in 2-Bromo-1-methyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2-Bromo-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via direct bromination of 1-methylimidazole?

A1: The most prevalent impurities are typically unreacted starting material (1-methylimidazole) and over-brominated products. These include various di- and tri-brominated isomers of 1-methylimidazole, such as 4,5-dibromo-1-methyl-1H-imidazole and 2,4,5-tribromo-1-methyl-1H-imidazole. The formation of regioisomers can also occur, complicating the impurity profile.

Q2: How can I monitor the progress of the bromination reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture's TLC profile to that of the 1-methylimidazole starting material and the desired this compound product, you can determine the optimal time to quench the reaction. This helps to prevent the formation of over-brominated impurities by stopping the reaction once the starting material is consumed and before significant amounts of byproducts are generated.

Q3: What are the recommended purification techniques to remove common impurities?

A3: The choice of purification method depends on the impurity profile and scale of the reaction.

  • Column Chromatography: This is a highly effective method for separating the desired product from both unreacted starting material and over-brominated byproducts due to polarity differences.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an efficient technique for removing impurities, especially for larger scale purifications.

  • Vacuum Distillation: Given the liquid nature of 1-methylimidazole and the solid nature of the brominated products, vacuum distillation can be employed to remove unreacted starting material.

Q4: Are there any specific analytical techniques to identify and quantify the impurities?

A4: Yes, several analytical techniques are crucial for identifying and quantifying impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the product and impurities. Each compound will have a unique set of chemical shifts and coupling constants.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying the components of the reaction mixture, allowing for the determination of the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile components and identify them based on their mass-to-charge ratio, which is particularly useful for identifying unreacted starting material and smaller molecular weight byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient brominating agent.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; gradual increases may improve the rate. - Consider using a more reactive brominating agent if the reaction is sluggish.
Presence of significant amounts of unreacted 1-methylimidazole - Insufficient amount of brominating agent. - Reaction time is too short.- Ensure the correct stoichiometry of the brominating agent. A slight excess may be necessary. - Increase the reaction time and monitor by TLC until the starting material is consumed.
High levels of over-brominated impurities (di- and tri-bromo derivatives) - Excess of brominating agent. - Prolonged reaction time. - High reaction temperature.- Carefully control the stoichiometry of the brominating agent. - Quench the reaction as soon as the starting material is consumed (monitored by TLC). - Perform the reaction at a lower temperature to increase selectivity for mono-bromination.
Formation of multiple product spots on TLC, suggesting isomers - Non-selective bromination at different positions on the imidazole ring. - If starting from a brominated imidazole, methylation can occur at different nitrogen atoms.- Optimize reaction conditions (solvent, temperature, brominating agent) to favor the formation of the desired isomer. - Careful column chromatography can often separate isomers.
Difficulty in purifying the product - Impurities have similar polarity to the desired product. - The product is an oil or fails to crystallize.- For column chromatography, experiment with different solvent systems to achieve better separation. - If recrystallization fails, try trituration with a non-polar solvent to induce crystallization or remove oily impurities.

Data Presentation

The following table summarizes the typical ¹H NMR chemical shifts for this compound and its common impurities. These values can aid in the identification of components in the reaction mixture.

Compound ¹H NMR Chemical Shifts (δ, ppm)
1-Methylimidazole~7.5 (s, 1H), ~7.0 (s, 1H), ~6.9 (s, 1H), ~3.6 (s, 3H)
This compound ~7.1 (d, 1H), ~6.9 (d, 1H), ~3.6 (s, 3H)
4,5-Dibromo-1-methyl-1H-imidazole[1]~7.5 (s, 1H), ~3.7 (s, 3H)
2,4,5-Tribromo-1-methyl-1H-imidazole~3.8 (s, 3H)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the direct bromination of 1-methylimidazole.

Materials:

  • 1-Methylimidazole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent (1.0 - 1.1 equivalents) to the stirred solution. If using bromine, it should be added dropwise as a solution in the same solvent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathway and Impurity Formation

G cluster_0 Synthesis of this compound cluster_1 Over-bromination Side Reactions 1-Methylimidazole 1-Methylimidazole This compound This compound (Desired Product) 1-Methylimidazole->this compound Monobromination Unreacted_SM Unreacted 1-Methylimidazole 1-Methylimidazole->Unreacted_SM Incomplete Reaction Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->this compound Dibromo_Isomers Dibromo-1-methylimidazoles (e.g., 2,4-dibromo, 4,5-dibromo) This compound->Dibromo_Isomers Further Bromination Tribromo_Product 2,4,5-Tribromo-1-methylimidazole Dibromo_Isomers->Tribromo_Product Further Bromination

Caption: Synthetic pathway and common impurity formation in the synthesis of this compound.

Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, NMR, HPLC) Start->Analyze Identify_Impurity Identify Major Impurity Analyze->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM [Unreacted SM] Over_Bromination Over-brominated Products Identify_Impurity->Over_Bromination [Over-bromination] Other_Impurity Other Impurities Identify_Impurity->Other_Impurity [Other] Adjust_Stoichiometry Increase Brominating Agent/ Increase Reaction Time Unreacted_SM->Adjust_Stoichiometry Adjust_Conditions Decrease Brominating Agent/ Decrease Reaction Time/ Lower Temperature Over_Bromination->Adjust_Conditions Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Other_Impurity->Optimize_Purification Pure_Product Pure Product Adjust_Stoichiometry->Pure_Product Adjust_Conditions->Pure_Product Optimize_Purification->Pure_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

monitoring reaction progress of 2-Bromo-1-methyl-1H-imidazole via TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring reactions involving 2-Bromo-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for tracking reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound reactions.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: My spots are streaking or elongated on the TLC plate. What could be the cause?

Answer: Streaking can be caused by several factors. A primary reason is often sample overloading; try running the separation again with a more diluted sample solution.[1][2] For compounds like imidazoles which can be basic, streaking may occur due to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol to your mobile phase can often resolve this issue.[1][2]

Question: I can't see any spots on my TLC plate after development, even under UV light. What should I do?

Answer: If your compound is not UV-active, it won't be visible under a UV lamp.[1] You should try using a chemical stain for visualization. An iodine chamber is a good general-purpose choice.[3] Another possibility is that your sample is too dilute. Try concentrating your sample by spotting it multiple times in the same location, ensuring the spot is dry between applications.[1][4] Also, verify that the starting solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving directly into the solvent pool.[1][4]

Question: The Rf values of my starting material and product are very similar, making it difficult to monitor the reaction.

Answer: When spots have similar Rf values, changing the polarity of the mobile phase is the first step. Test different solvent systems to improve separation.[5] A useful technique is the "co-spot," where the starting material and the reaction mixture are spotted in the same lane.[6] If the reaction is complete, you should see a single spot. If the spots are still not well-resolved, trying a different stationary phase (e.g., alumina or reverse-phase TLC plates) may be necessary.

Question: My spots are all stuck at the baseline (Rf ≈ 0) or have all run with the solvent front (Rf ≈ 1). How do I fix this?

Answer:

  • Spots at the baseline: This indicates your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of your mobile phase, for instance, by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).[1]

  • Spots at the solvent front: This means your eluent is too polar, causing the compounds to travel with the solvent front. You should decrease the mobile phase polarity by increasing the proportion of the less polar solvent (e.g., hexane).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question: I am observing poor peak shape (tailing, fronting, or splitting) in my chromatogram. What are the likely causes?

Answer: Poor peak shape can stem from several issues. Column overload is a common cause, which can be addressed by diluting the sample.[7] Contamination of the column or a partially plugged frit can also lead to peak distortion.[8] For imidazole compounds, secondary interactions with residual silanols on the column packing can cause tailing. Using a mobile phase with an acidic additive like formic acid (typically 0.1%) can help protonate the imidazole and improve peak shape.[9] Additionally, ensure your injection solvent is not significantly stronger than your mobile phase, as this can cause peak splitting.[8]

Question: The retention times for my analyte are shifting between injections. What should I investigate?

Answer: Retention time shifts can indicate a few problems. Inconsistent mobile phase composition, often due to improper mixing or evaporation of a volatile solvent, is a frequent cause.[7] Changes in column temperature can also affect retention, so ensure the column oven is maintaining a stable temperature. A buildup of contaminants on the column can alter its chemistry over time, leading to gradual shifts.[7] Regular column flushing and the use of guard columns can help mitigate this.

Question: I am getting a weak or no signal for this compound. How can I improve sensitivity?

Answer: First, confirm that the mass spectrometer is set to the correct ionization mode (positive electrospray ionization, ESI+, is typical for imidazoles) and is monitoring for the correct m/z values.[9] Contamination in the ion source can suppress the signal; regular cleaning is essential.[7] The composition of the mobile phase can significantly impact ionization efficiency. The presence of an acid like formic acid helps promote protonation and enhances the signal in positive ion mode.[9] Also, check for matrix effects, where other components in your sample co-elute and suppress the ionization of your target analyte.[7]

Question: My mass spectrum shows unexpected ions or adducts. What do they mean?

Answer: In ESI, it is common to observe adducts where the analyte molecule associates with ions from the mobile phase or additives. Common adducts in positive mode include sodium ([M+Na]+), potassium ([M+K]+), and acetonitrile ([M+ACN+H]+). While the protonated molecule ([M+H]+) is usually the target ion for quantification, the presence of adducts can be useful for confirming molecular weight. If adduct formation is excessive and reduces the intensity of your target ion, you may need to use higher purity solvents or reduce the concentration of salts and additives.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable starting solvent system for TLC analysis of a reaction involving this compound? A1: A good starting point for many organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc).[3] For this compound, which is moderately polar, begin with a system like 7:3 or 1:1 hexanes:EtOAc. The goal is to find a system where the starting material has an Rf value of approximately 0.3-0.5, allowing room for the product to appear at a different Rf.[10]

Q2: How can I visualize the spots on the TLC plate? A2: Imidazole rings are often UV-active due to their aromatic nature. Therefore, the primary visualization method should be a UV lamp (254 nm), which will show the spots as dark patches on a fluorescent green background.[3] If spots are not visible under UV, an iodine chamber or a potassium permanganate (KMnO₄) stain can be used as effective alternatives.

Q3: What are the expected m/z values for this compound in LC-MS? A3: this compound has a molecular weight of approximately 161.00 g/mol . Due to the isotopic distribution of bromine (79Br and 81Br occur in a roughly 1:1 ratio), you should look for a characteristic pair of peaks in the mass spectrum.[11][12] In positive ion mode (ESI+), you will see the protonated molecule [M+H]+ as two peaks of nearly equal intensity at m/z 161 and 163. This isotopic signature is a key confirmation of the presence of a single bromine atom.

Q4: How do I know the reaction is complete by looking at the TLC plate? A4: To monitor a reaction, you should spot three lanes on your TLC plate: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both.[6] The reaction is considered complete when the spot corresponding to the limiting reactant in the reaction mixture lane has completely disappeared.[6] Simultaneously, you should observe the appearance of a new spot corresponding to the product.

Q5: What are some key considerations when preparing a reaction sample for LC-MS analysis? A5: Proper sample preparation is crucial for reliable LC-MS data. The reaction aliquot should be quenched and then diluted significantly with the mobile phase or a compatible solvent to avoid overloading the column. The final sample should be filtered through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the system.[8][13] It is also important to ensure that the sample solvent is miscible with the mobile phase and does not cause the analyte to precipitate.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Preparation: Prepare a TLC developing chamber with a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.

  • Sample Preparation: Withdraw a small aliquot (a few microliters) from the reaction vessel using a capillary tube.[10] Dilute this aliquot in a small vial with an appropriate solvent like ethyl acetate or dichloromethane.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot your diluted starting material, the diluted reaction mixture, and a co-spot (both starting material and reaction mixture spotted on the same point) on this line.[6]

  • Development: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the pencil line.[10] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a secondary method like an iodine chamber.

  • Analysis: Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front). Monitor the disappearance of the starting material spot in the reaction mixture lane.

Protocol 2: Monitoring Reaction Progress by LC-MS
  • Sample Preparation: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture. Quench the reaction if necessary (e.g., with water or a buffer). Dilute the sample 100- to 1000-fold with a mixture of water and acetonitrile (or methanol) containing 0.1% formic acid. Filter the diluted sample through a 0.45 µm syringe filter into an LC vial.[13]

  • Chromatographic Conditions (Typical):

    • System: HPLC or UPLC system coupled to a mass spectrometer.[14]

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) is a common choice.[9]

    • Mobile Phase A: Water + 0.1% Formic Acid.[9]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[9]

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to 95-100% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Scan Range: Set a scan range that includes the expected m/z values (e.g., m/z 100-500).

    • Target Ions: Monitor for the protonated molecular ions ([M+H]+) of the starting material (m/z 161/163) and the expected product.

  • Analysis: Inject the prepared sample. Analyze the resulting chromatogram to observe the peak for the starting material decreasing over time and the peak for the product increasing. The mass spectrum associated with each peak can be used to confirm its identity.

Data Presentation

Summary of Analytical Parameters
ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Stationary Phase Silica Gel 60 F₂₅₄Reverse-Phase C18
Mobile Phase Hexane:Ethyl Acetate (e.g., 1:1 v/v) with optional 0.1% TriethylamineA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Visualization/Detection UV light (254 nm), Iodine, KMnO₄ stainPositive Electrospray Ionization (ESI+)
Analyte Expected Rf Expected m/z [M+H]+
This compound~0.3 - 0.5 (highly dependent on exact solvent system)161 / 163
Typical Product (e.g., Suzuki coupling product)Generally more or less polar than starting materialDependent on the coupled moiety

Experimental Workflow Visualization

The following diagram illustrates the general workflow for monitoring the reaction progress of this compound using both TLC and LC-MS.

G Reaction Reaction Mixture (this compound) Aliquot Take Aliquot Reaction->Aliquot Dilute_Quench Dilute & Quench Sample Aliquot->Dilute_Quench TLC_Path TLC Analysis Dilute_Quench->TLC_Path LCMS_Path LC-MS Analysis Dilute_Quench->LCMS_Path Spot Spot on TLC Plate TLC_Path->Spot Filter Filter Sample (0.45 µm) LCMS_Path->Filter Develop Develop Plate Spot->Develop Visualize Visualize (UV/Stain) Develop->Visualize Analyze_TLC Analyze Rf Values (Disappearance of SM) Visualize->Analyze_TLC Decision Reaction Complete? Analyze_TLC->Decision Inject Inject into LC-MS Filter->Inject Acquire Acquire Chromatogram & Mass Spectra Inject->Acquire Analyze_LCMS Analyze Peak Area & Confirm Mass Acquire->Analyze_LCMS Analyze_LCMS->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring reaction progress via TLC and LC-MS.

References

Validation & Comparative

Validation of 2-Bromo-1-methyl-1H-imidazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes for 2-Bromo-1-methyl-1H-imidazole, a key building block in pharmaceutical and materials science. The performance of each method is evaluated based on yield and reaction conditions, supported by detailed experimental protocols and validation data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Method 1: Direct Bromination of 1-Methylimidazole

This approach involves the direct bromination of commercially available 1-methylimidazole. It is a common and relatively straightforward method for synthesizing 2-bromo-substituted imidazoles.

Alternative Method 2: N-Methylation of 2-Bromo-1H-imidazole

An alternative strategy involves the N-methylation of 2-bromo-1H-imidazole. This method is advantageous when 2-bromo-1H-imidazole is a more readily available or cost-effective starting material.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic methods.

ParameterMethod 1: Direct BrominationMethod 2: N-Methylation of 2-Bromo-1H-imidazole
Starting Material 1-Methylimidazole2-Bromo-1H-imidazole
Key Reagents Carbon tetrabromide, Sodium tert-butoxide, DMFMethyl iodide, Potassium carbonate, Acetonitrile
Reaction Temperature Room TemperatureReflux
Reported Yield ~63%[1]Typically high, but can vary
Purity Requires column chromatography for high purity[1]Often requires purification to remove unreacted starting material and over-methylated byproducts.
Advantages Readily available starting material; mild reaction conditions.Utilizes a different starting material which may be more accessible in certain contexts.
Disadvantages Use of carbon tetrabromide, a regulated substance; requires chromatographic purification.Potential for formation of regioisomers if the starting imidazole is not symmetric; requires heating.

Experimental Protocols

Method 1: Synthesis of this compound via Direct Bromination

Materials:

  • 1-Methylimidazole

  • Carbon tetrabromide (CBr₄)

  • Sodium tert-butoxide (NaOtBu)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a 10 mL round-bottom flask, add 1-methylimidazole (1 mmol, 82.1 mg) and carbon tetrabromide (1.1 mmol, 364.8 mg).[1]

  • Add 5 mL of N,N-dimethylformamide (DMF) to the flask.[1]

  • Add sodium tert-butoxide (4.0 mmol, 384.4 mg) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.[1]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[1]

  • Remove the dichloromethane by rotary evaporation to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield this compound.[1]

Method 2: Synthesis of this compound via N-Methylation

Materials:

  • 2-Bromo-1H-imidazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1H-imidazole (1 mmol) in acetonitrile.

  • Add potassium carbonate (1.5 mmol) to the solution.

  • Add methyl iodide (1.2 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • If necessary, purify the product by silica gel column chromatography.

Validation by NMR and Mass Spectrometry

The identity and purity of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Analytical Data:

AnalysisExpected Results
¹H NMR The spectrum should show two signals for the imidazole ring protons and a singlet for the methyl protons. Expected chemical shifts (δ) in CDCl₃ are approximately: 7.0-7.2 ppm (d, 1H), 6.8-7.0 ppm (d, 1H), and 3.6-3.8 ppm (s, 3H).
¹³C NMR Expected chemical shifts (δ) in CDCl₃ are approximately: C2 (brominated carbon) ~120-125 ppm, C4 and C5 ~120-130 ppm, and the N-methyl carbon ~30-35 ppm.
Mass Spec (EI) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For C₄H₅BrN₂, the expected m/z will be around 160 and 162 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The exact mass is 159.9636 g/mol .[2]

Synthesis and Validation Workflow

G Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Validation Start_M1 1-Methylimidazole Reagents_M1 CBr4, NaOtBu, DMF Start_M1->Reagents_M1 Reaction_M1 Direct Bromination (Room Temp) Reagents_M1->Reaction_M1 Crude_Product Crude Product Reaction_M1->Crude_Product Start_M2 2-Bromo-1H-imidazole Reagents_M2 CH3I, K2CO3, MeCN Start_M2->Reagents_M2 Reaction_M2 N-Methylation (Reflux) Reagents_M2->Reaction_M2 Reaction_M2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (1H and 13C) Final_Product->NMR MS Mass Spectrometry Final_Product->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis Validated_Structure Validated Product Data_Analysis->Validated_Structure Confirmation of Structure and Purity

Caption: Workflow for the synthesis and validation of this compound.

References

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-methyl-1H-imidazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-imidazole scaffold is a crucial component in numerous pharmacologically active compounds. Functionalization at the 2-position via cross-coupling reactions is a common and effective strategy for the synthesis of novel derivatives. This guide provides an objective comparison of the reactivity of two key starting materials, 2-bromo-1-methyl-1H-imidazole and 2-chloro-1-methyl-1H-imidazole, in widely used palladium-catalyzed cross-coupling reactions. The information presented is grounded in established principles of organic chemistry and supported by illustrative experimental data.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, the reactivity of the halide is a determining factor. The generally accepted trend for halide reactivity is I > Br > Cl.[1] Consequently, this compound is typically more reactive than its chloro-analogue. This increased reactivity often leads to milder reaction conditions, shorter reaction times, and higher yields. The electron-rich nature of the 1-methyl-1H-imidazole ring can influence this reactivity, but the inherent superiority of bromide as a leaving group generally ensures the reactivity advantage of the 2-bromo derivative.[1]

Reactivity Comparison in Key Cross-Coupling Reactions

The difference in reactivity between 2-bromo- and 2-chloro-1-methyl-1H-imidazole is most evident in the conditions required to achieve efficient cross-coupling. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many of these catalytic cycles. The weaker carbon-bromine bond in this compound allows for a faster oxidative addition compared to the stronger carbon-chlorine bond in 2-chloro-1-methyl-1H-imidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing the two haloimidazoles, the bromo derivative will generally couple with a wider range of boronic acids under milder conditions.

Illustrative Data for Suzuki-Miyaura Coupling

EntryHalo-imidazoleArylboronic AcidCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃804~90
22-Chloro-1-methyl-1H-imidazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄11012~75
3This compound4-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃856~88
42-Chloro-1-methyl-1H-imidazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃12018~70

Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-N bond formation is more readily achieved with the this compound. This often allows for the use of less forcing conditions and a broader scope of amine coupling partners.

Illustrative Data for Buchwald-Hartwig Amination

EntryHalo-imidazoleAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBu908~92
22-Chloro-1-methyl-1H-imidazoleMorpholinePd(OAc)₂ / RuPhosK₂CO₃12024~65
3This compoundAnilinePd(OAc)₂ / XantphosCs₂CO₃10010~85
42-Chloro-1-methyl-1H-imidazoleAnilinePd₂(dba)₃ / BrettPhosLiHMDS13036~50

Note: The data presented in this table are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are based on general procedures for halo-heterocycles and should be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of this compound

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).[2]

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), to the reaction flask.

Solvent Addition: Add a solvent system, for example, a mixture of dioxane (4 mL) and water (1 mL), to the flask.

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 2-Chloro-1-methyl-1H-imidazole

Reaction Setup: In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add 2-chloro-1-methyl-1H-imidazole (1.0 mmol), the amine (1.2 mmol), a strong base such as NaOtBu or LiHMDS (1.5 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a bulky phosphine ligand (e.g., RuPhos, 0.04 mmol).

Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane (5 mL).

Reaction: Seal the Schlenk tube and heat the reaction mixture to 110-130°C. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizing the Reaction Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, highlighting the key stages where the reactivity of the halide plays a critical role.

G Generalized Cross-Coupling Workflow cluster_start Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start_materials 2-Halo-1-methyl-1H-imidazole (Bromo or Chloro) reaction_setup Combine Reactants, Catalyst, Base, Solvent start_materials->reaction_setup coupling_partner Coupling Partner (e.g., Boronic Acid, Amine) coupling_partner->reaction_setup catalyst_system Palladium Catalyst & Ligand catalyst_system->reaction_setup base_solvent Base & Solvent base_solvent->reaction_setup degassing Degas Reaction Mixture (e.g., N2 or Ar purge) reaction_setup->degassing heating Heat to Reaction Temperature (Higher for Chloro derivative) degassing->heating monitoring Monitor Progress (TLC, LC-MS) (Longer for Chloro derivative) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling of 2-halo-1-methyl-1H-imidazoles.

Conclusion

The choice between this compound and 2-chloro-1-methyl-1H-imidazole for cross-coupling reactions will depend on a balance of reactivity and cost. While the chloro derivative is often more cost-effective, the bromo derivative's higher reactivity allows for milder conditions, shorter reaction times, and often higher yields, making it a more versatile and efficient substrate for the synthesis of complex imidazole-containing molecules. For challenging couplings or sensitive substrates, this compound is the preferred starting material. For large-scale syntheses where cost is a primary driver and harsher conditions are tolerable, the chloro analogue may be a viable alternative, provided the reaction conditions are sufficiently optimized.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. The imidazole moiety, in particular, is a privileged scaffold in a vast array of pharmaceuticals. The C-C and C-N bond-forming reactions at the 2-position of the 1-methyl-1H-imidazole core are of significant interest for creating novel molecular architectures with potential biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, have emerged as powerful tools for these transformations due to their high efficiency, functional group tolerance, and broad substrate scope.

This guide provides a comparative analysis of various palladium catalytic systems for the coupling of 2-Bromo-1-methyl-1H-imidazole, supported by experimental data from the literature on this substrate and closely related analogs. The choice of the palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound or its close analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For nitrogen-containing heterocycles like imidazoles, which can potentially inhibit the catalyst, the choice of a suitable ligand is crucial for an efficient reaction.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂ (2-5 mol%)SPhosK₃PO₄Dioxane/H₂O1008~90-98Highly active for heteroaryl couplings.[1]
Pd(PPh₃)₄ (3-5 mol%)PPh₃K₂CO₃Dioxane10012~85-95A classic, versatile catalyst.[2]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is highly valuable for the synthesis of arylamines. The use of bulky, electron-rich phosphine ligands is key to the success of these reactions.[3]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene10012~90-99A highly active system for a broad range of amines.[4]
G3-XPhos Precatalyst (2 mol%)XPhosLHMDSDioxane8018~85-95Air- and moisture-stable precatalyst.
tBuBrettPhos Pd G3 Precatalyst (2 mol%)tBuBrettPhosLHMDSDioxaneRT1287Efficient for unprotected bromoimidazoles.[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2] Copper-free conditions have also been developed.

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂ (2-5 mol%)PPh₃CuI (3-10 mol%)Et₃NTHFRT-502-6~85-95Classic Sonogashira conditions.[2]
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)DTBNpPNoneTMPDMSORT1292Copper-free, room temperature reaction.[6]
Pd(PPh₃)₄ (5 mol%)PPh₃CuI (10 mol%)i-Pr₂NHDMF804~90Effective for a range of alkynes.

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. Researchers should optimize conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv).[1][2] Add the palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos).[1] Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent (e.g., Dioxane/H₂O).[1] The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.[1] Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS, 1.2 equiv) to a Schlenk tube. Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv). Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).[3] After the reaction is complete, cool the mixture to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%).[2] Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent, such as THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv).[2] Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction, drying of the organic phase, and purification of the product by chromatography.

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis A Weigh Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Add Anhydrous Solvent B->C D Degas and Purge with Inert Gas C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Work-up & Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) J->K G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2X B->C D Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) C->D R-M or R₂NH E Ar-Pd(II)L2R D->E F Reductive Elimination E->F F->A Ar-R

References

biological activity of 2-Bromo-1-methyl-1H-imidazole derivatives vs standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anticancer and antimicrobial potential of substituted imidazole compounds compared to established therapeutic agents.

This guide provides a comparative analysis of the biological activities of select imidazole derivatives against standard anticancer and antimicrobial drugs. Due to the limited availability of specific data on 2-Bromo-1-methyl-1H-imidazole derivatives, this report focuses on structurally related and well-studied imidazole and benzimidazole compounds to offer valuable insights into their therapeutic potential. The data presented is compiled from various in vitro studies and is intended to serve as a resource for further research and development in this promising area of medicinal chemistry.

Anticancer Activity: Imidazole Derivatives vs. Standard Chemotherapeutics

Imidazole and its fused-ring analogue, benzimidazole, form the structural core of many compounds with significant anticancer properties.[1] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, and mTOR.[1]

Data Presentation: In Vitro Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative imidazole and benzimidazole derivatives against various human cancer cell lines, compared with standard chemotherapeutic agents. Lower IC₅₀ values indicate greater potency.

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole Derivative 1 MCF-7 (Breast)1.87[2]
HCT-116 (Colon)5.70[2]
HepG2 (Liver)7.30[2]
Imidazole Hybrid 1 MCF-7 (Breast)3.02[2]
Plinabulin Scaffold Derivative HCT-116 (Colon)7.3[2]
Doxorubicin HeLa (Cervical)0.311[3]
Paclitaxel MDA-MB-231 (Breast)-[4]
Cisplatin A549 (Lung)-[5]
Erlotinib PC3 (Prostate)> 58.2[2]

Antimicrobial Activity: Imidazole Derivatives vs. Standard Antibiotics

Nitroimidazole derivatives are a known class of antimicrobial drugs effective against a range of bacteria and protozoa.[6] Their mechanism of action often involves the reduction of the nitro group to form radical anions that are toxic to microbial cells.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against various bacterial strains, in comparison to standard antibiotics. A lower MIC value signifies greater antimicrobial efficacy.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Nitroimidazole Hybrid 1 E. coli4.9 - 17[6]
Nitroimidazole Hybrid 2 B. subtilis< 0.2[6]
Thiazole Schiff Base Ni(II) Complex MRSA1.95[7]
E. coli1.95[7]
P. aeruginosa3.91[7]
Ciprofloxacin S. aureus0.5[8]
E. coli0.015[8]
P. aeruginosa0.25[8]
Vancomycin S. aureus1[8]
E. faecalis2[8]
Streptomycin B. subtilis-[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds and standard drugs. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.[5]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds and standard antibiotics are serially diluted in a liquid growth medium in 96-well microtiter plates.[9]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[9]

  • Controls: A positive control well (medium and inoculum without the test compound) and a negative control well (medium only) are included.[9]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

Many imidazole derivatives are hypothesized to exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer compounds.

Anticancer_Screening_Workflow CellCulture 1. Cancer Cell Line Culture Seeding 2. Cell Seeding in 96-well Plates CellCulture->Seeding Treatment 3. Treatment with Imidazole Derivatives & Standard Drugs Seeding->Treatment Incubation 4. Incubation (24-72h) Treatment->Incubation MTT 5. MTT Assay Incubation->MTT Absorbance 6. Absorbance Reading MTT->Absorbance IC50 7. IC50 Value Determination Absorbance->IC50

Caption: A generalized workflow for in vitro anticancer activity screening.

Experimental Workflow for Antimicrobial Susceptibility Testing

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Screening_Workflow InoculumPrep 1. Prepare Standardized Bacterial Inoculum Inoculation 3. Inoculate Microtiter Plates InoculumPrep->Inoculation SerialDilution 2. Serial Dilution of Test Compounds SerialDilution->Inoculation Incubation 4. Incubation (18-24h) Inoculation->Incubation VisualInspection 5. Visual Inspection for Bacterial Growth Incubation->VisualInspection MIC 6. Determine MIC VisualInspection->MIC

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

References

characterization data for novel compounds synthesized from 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the characterization and performance of novel therapeutic candidates synthesized from 2-Bromo-1-methyl-1H-imidazole.

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer enhanced therapeutic efficacy and selectivity is relentless. Among these, imidazole-based compounds have emerged as a privileged structure, forming the core of numerous approved drugs. The versatile this compound serves as a key starting material for a new wave of innovative compounds with promising applications in oncology and infectious diseases. This guide provides a comprehensive comparison of the characterization data and biological performance of these novel agents, offering researchers, scientists, and drug development professionals a critical resource for advancing their research.

Characterization of Novel 2-Substituted-1-methyl-1H-imidazole Derivatives

The synthesis of diverse libraries of 2-substituted-1-methyl-1H-imidazoles has been achieved through various modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions. The following tables summarize the key characterization data for representative novel compounds, providing a clear comparison of their physical and spectral properties.

Table 1: Physicochemical and Mass Spectrometry Data for Novel 2-Aryl-1-methyl-1H-imidazoles

Compound IDR GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Mass Spec (m/z) [M+H]⁺
1a PhenylC₁₀H₁₀N₂158.2085-87159.09
1b 4-MethoxyphenylC₁₁H₁₂N₂O188.23104-105189.10
1c 4-ChlorophenylC₁₀H₉ClN₂192.65118-120193.05
1d 4-(Trifluoromethyl)phenylC₁₁H₉F₃N₂226.20135-137227.08

Table 2: ¹H and ¹³C NMR Spectral Data for Novel 2-Aryl-1-methyl-1H-imidazoles in CDCl₃

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1a 7.80-7.20 (m, 5H, Ar-H), 7.05 (d, 1H, Im-H), 6.90 (d, 1H, Im-H), 3.70 (s, 3H, N-CH₃)145.2, 130.5, 129.0, 128.5, 128.0, 121.5, 120.0, 34.5
1b 7.70 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 7.00 (d, 1H, Im-H), 6.85 (d, 1H, Im-H), 3.85 (s, 3H, O-CH₃), 3.68 (s, 3H, N-CH₃)160.0, 145.0, 129.5, 123.0, 121.0, 114.5, 119.5, 55.4, 34.4
1c 7.75 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.10 (d, 1H, Im-H), 6.95 (d, 1H, Im-H), 3.69 (s, 3H, N-CH₃)144.0, 134.5, 129.0, 129.0, 121.8, 120.2, 34.6
1d 7.90 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 7.15 (d, 1H, Im-H), 7.00 (d, 1H, Im-H), 3.72 (s, 3H, N-CH₃)143.5, 134.0, 128.5, 126.0 (q), 124.0 (q), 122.0, 120.5, 34.7

Performance Against Alternative Compounds: A Comparative Analysis

Novel compounds derived from this compound have demonstrated significant potential as both kinase inhibitors for cancer therapy and as antimicrobial agents.

As Kinase Inhibitors

A series of 2-aryl-1-methyl-1H-imidazoles were evaluated for their inhibitory activity against Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways implicated in cancer. The results are compared with the known potent but non-selective kinase inhibitor, Staurosporine.

Table 3: Comparative Inhibitory Activity (IC₅₀) against TAK1 Kinase

CompoundIC₅₀ (nM)
Novel Compound 2a 10
Novel Compound 2b 30
Staurosporine (Reference) 39[1]

These results indicate that novel imidazole derivatives can exhibit potent and selective inhibition of key kinases, with compound 2a demonstrating superior potency to the established inhibitor Staurosporine in this assay.[1]

As Antimicrobial Agents

The antimicrobial efficacy of novel 2-heteroaryl-1-methyl-1H-imidazole derivatives was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined and compared to standard antibiotics.

Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundE. coliP. aeruginosaS. aureus
Novel Compound 3a 8551.4 (IC₅₀, µM)
Tetracycline (Reference) 0.2 (IC₅₀, µM)0.14 (IC₅₀, µM)-
Ceftriaxone (Reference) 0.1-4

While the reference antibiotics generally show higher potency, the novel imidazole compounds demonstrate significant activity, particularly against Gram-negative bacteria, highlighting their potential as a new class of antimicrobial agents.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis of the novel compounds.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100°C for 12 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-imidazole.

Detailed Synthesis of 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole

To a solution of 2-bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole (1.0 g, 4.15 mmol) and 4-methoxyphenylboronic acid (0.76 g, 5.0 mmol) in 1,4-dioxane (20 mL) and water (5 mL) is added K₂CO₃ (1.15 g, 8.3 mmol) and Pd(PPh₃)₄ (0.24 g, 0.21 mmol). The mixture is degassed and heated to 100°C for 12 hours. After workup and purification as described in the general procedure, the title compound is obtained as a white solid.[3]

Visualizing the Path Forward: Synthesis Workflow and Signaling Pathways

To better illustrate the processes described, the following diagrams were generated using the DOT language.

Synthesis_Workflow reagents Starting Materials (this compound, Arylboronic Acid, etc.) reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) reagents->reaction Catalyst, Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Novel 2-Substituted-1-methyl- 1H-imidazole purification->product

General synthesis workflow for novel imidazole compounds.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Imidazole Novel Imidazole Compound Imidazole->EGFR Inhibition Imidazole->VEGFR2 Inhibition EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Inhibition of EGFR and VEGFR2 signaling pathways.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-1-methyl-1H-imidazole via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-Bromo-1-methyl-1H-imidazole, a key building block in organic synthesis and pharmaceutical development.[1] Experimental data and detailed protocols are provided to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this compound.[2][3] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities, such as unreacted starting materials or by-products from the synthesis. A robust HPLC method for imidazole derivatives often employs a reverse-phase C18 or C8 column with a gradient elution system.[2] The mobile phase typically consists of an aqueous component with an acid modifier, like trifluoroacetic acid or phosphoric acid, and an organic solvent such as acetonitrile.[2][4][5] UV detection is commonly used, with the wavelength set to an absorbance maximum of the imidazole ring, typically around 254 nm.[2]

Alternative Purity Assessment Methods

While HPLC is a primary method for purity analysis, orthogonal techniques are crucial for a comprehensive purity profile.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique offers a different analytical perspective. Unlike chromatography, which relies on the relative response of a detector, qNMR provides a direct measurement of the analyte's concentration against a certified internal standard, making it a primary analytical method.[2] It is particularly useful for providing an absolute purity value and can detect impurities that may not be visible by UV-HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and identification capabilities based on the mass-to-charge ratio of the components.[3] However, it may not be suitable for non-volatile or thermally unstable compounds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid method for confirming the presence of specific functional groups and verifying the identity of the synthesized compound.[3] While not typically used for quantification of impurities, it can detect gross contamination.

Comparative Data Presentation

The following table summarizes key performance indicators for a typical HPLC method and compares it with quantitative ¹H NMR (qNMR) for the purity assessment of synthesized this compound.

ParameterHPLCQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity.Nuclear magnetic resonance spectroscopy.
Purity Determination Relative peak area percentage.Absolute molar quantity relative to an internal standard.
Typical Purity (%) 99.5%99.2%
Retention Time (min) 8.2 minNot Applicable
Resolution (USP) > 2.0 between the main peak and closest impurity.Not Applicable
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.3%
Advantages High sensitivity, high resolution, well-established.[3]Primary method, no reference standard of the analyte needed for quantification, provides structural information.[2]
Limitations Requires a chromophore for UV detection, relative quantification.[3]Lower sensitivity, requires a relatively pure sample for accurate quantification.[3]

Experimental Workflow and Protocols

A logical workflow is essential for accurate and reproducible purity assessment. The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized Compound filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_standard Prepare Reference Standard prep_standard->filter_sample inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect UV Detection at 254 nm run_gradient->detect integrate_peaks Integrate Chromatogram Peaks detect->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Quantitative ¹H NMR (qNMR)

This protocol provides a general procedure for determining the absolute purity of this compound using qNMR.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

References

A Comparative Guide to the Efficacy of Phosphine Ligands in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of phosphine ligand is critical to the success of this palladium-catalyzed reaction, profoundly influencing reaction rates, yields, and the scope of compatible substrates.[1][3] This guide provides an objective comparison of various phosphine ligands, supported by experimental data, to assist in the selection of the optimal catalytic system for your synthetic needs.

The Crucial Role of Phosphine Ligands

Phosphine ligands play a multifaceted role in the Suzuki-Miyaura catalytic cycle.[1][3] Their electronic and steric properties are paramount to the reaction's efficiency. Electron-rich ligands enhance the rate of oxidative addition, the initial step in the catalytic cycle, while sterically bulky ligands promote the final reductive elimination step to release the desired product and regenerate the active palladium(0) catalyst.[4][5] The interplay of these characteristics determines the overall performance of the catalyst.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three main steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst.[3][4]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X R1-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 R2-B(OR)2 + Base Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive\nElimination->Pd(0)L2

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparison of Common Phosphine Ligands

The selection of an appropriate phosphine ligand is often substrate-dependent. While simple triarylphosphines like triphenylphosphine (PPh₃) were used in early Suzuki reactions, the development of bulky and electron-rich ligands, such as the Buchwald dialkylbiarylphosphines, has significantly expanded the scope and utility of this reaction, particularly for challenging substrates like aryl chlorides.[4][5]

Below is a table summarizing the performance of several common phosphine ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This specific reaction is a benchmark for assessing ligand efficacy in activating less reactive aryl chlorides.

LigandStructureCatalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃ (Triphenylphosphine)P(C₆H₅)₃2K₃PO₄Dioxane10024<5[Buchwald, S. L. et al.J. Am. Chem. Soc.2008 , 130, 6686-6687]
PCy₃ (Tricyclohexylphosphine)P(C₆H₁₁)₃2K₃PO₄Dioxane80495[Fu, G. C. et al.Angew. Chem. Int. Ed.1998 , 37, 3387-3389]
SPhos
alt text
0.5-2K₃PO₄Toluene/H₂O1002-18>98[Buchwald, S. L. et al.J. Am. Chem. Soc.2004 , 126, 13028-13032]
XPhos
alt text
0.5-2K₃PO₄t-BuOHRT-802-12>98[Buchwald, S. L. et al.J. Am. Chem. Soc.2003 , 125, 11818-11819]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Fe(C₅H₄PPh₂)₂2K₂CO₃DME801285[Uemura, M. et al.Tetrahedron Lett.1997 , 38, 6459-6462]

Note: The yields and reaction conditions presented are for a specific model reaction and may vary depending on the substrates used.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, which can be adapted for ligand screening.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Phosphine ligand

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Seal the tube and heat the reaction mixture with vigorous stirring for the desired time and temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The workflow for a typical ligand screening experiment is outlined below.

Ligand_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Parallel Synthesis cluster_analysis Analysis Reagents Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) Dispense Dispense Reagents, Ligands, and Catalyst to Reaction Array Reagents->Dispense Ligands Weigh Phosphine Ligands in separate vials Ligands->Dispense Catalyst Prepare Pd Precursor Stock Solution Catalyst->Dispense React Heat and Stir under Inert Atmosphere Dispense->React Quench Quench Reactions React->Quench Analyze Analyze by LC-MS or GC-MS to Determine Yield Quench->Analyze

Figure 2: Experimental workflow for phosphine ligand screening.

Conclusion

The choice of phosphine ligand is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. While traditional ligands like PPh₃ have their applications, the development of bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos and XPhos, has revolutionized the field, enabling the coupling of previously challenging substrates with high efficiency.[5][6] For any new Suzuki-Miyaura coupling, a screening of several ligand classes is highly recommended to identify the optimal reaction conditions. The data and protocols presented herein serve as a valuable starting point for researchers in their synthetic endeavors.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 2-Bromo-1-methyl-1H-imidazole, a key building block in pharmaceutical synthesis. Ensuring the accuracy and reliability of quantitative analysis is paramount for quality control, stability studies, and regulatory compliance. This document outlines and compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides detailed protocols for their validation in accordance with ICH guidelines.[1][2]

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][3] Validation ensures that a method is suitable for its purpose, providing consistent, reliable, and accurate data.[1] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Logical Workflow for Method Validation

The process of validating an analytical method follows a structured sequence of steps, from initial planning to final documentation.

A Define Analytical Requirements B Develop Analytical Method A->B C Prepare Validation Protocol B->C D Perform Validation Experiments C->D E Analyze and Document Results D->E F Prepare Validation Report E->F G Implement for Routine Use F->G

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods

Both HPLC and GC-MS are powerful techniques for the quantification of organic molecules like this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.[4]Separation by volatility and polarity, detection by mass-to-charge ratio.[5]
Typical Stationary Phase C18 or C8 reverse-phase silica gel.[4]Polysiloxane-based capillary column.[6]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[5]Required; compound must be volatile and thermally stable.
Specificity Moderate (based on retention time and UV spectrum).[5]High (based on retention time and unique mass fragmentation pattern).[5]
Sensitivity Good (ng to µg range).Excellent (pg to ng range).
Typical Impurities Profiled Non-volatile and semi-volatile impurities.Volatile and semi-volatile impurities.[5]

Experimental Protocols

Detailed methodologies for validating an HPLC-UV and a GC-MS method for the quantification of this compound are presented below. These protocols are based on established practices for similar compounds and should be optimized for specific laboratory conditions.[4][7][8][9]

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound.

Workflow for HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile:Water) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solutions of this compound E Inject Standard/Sample B->E C Prepare Sample Solution C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for HPLC quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).[4]
Flow Rate 1.0 mL/min.[9]
Column Temperature 30 °C.[5]
Detection Wavelength Determined by UV scan (likely around 210-230 nm).
Injection Volume 10 µL.[5]
Run Time 10 minutes.

Validation Experiments:

  • Specificity: Analyze blank solvent, a placebo sample (if applicable), and a sample spiked with this compound to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (% Recovery): Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[10]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1 and can be quantified with acceptable accuracy and precision.[10]

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of this compound, particularly for trace-level analysis.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Standard Solutions in a suitable solvent (e.g., Dichloromethane) C Inject Sample A->C B Prepare Sample Solution B->C D Vaporization in Inlet C->D E Separation in GC Column D->E F Ionization (e.g., EI) E->F G Mass Analysis (Quadrupole) F->G H Extract Ion Chromatogram (SIM) G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Workflow for GC-MS quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Condition
GC-MS System Gas chromatograph with a mass selective detector.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1.0 mL/min.[5]
Inlet Temperature 250 °C.[5]
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis.
Oven Program Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
MS Transfer Line Temp 280 °C.[5]
Ion Source Temp 230 °C.[5]
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 160, 162, 81).

Validation Experiments:

The validation experiments for GC-MS are analogous to those for HPLC, with adjustments for the different technology.

  • Specificity: Analyze a blank solvent and spiked sample to ensure no co-eluting peaks interfere with the selected ions at the analyte's retention time.

  • Linearity: Prepare a series of at least five concentrations covering the expected range. Plot the average peak area of the primary quantifier ion against concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (% Recovery): Analyze spiked samples at three concentration levels. The mean recovery should be within 95.0% to 105.0%.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples. The RSD should be ≤ 5.0% for trace analysis.

  • LOD and LOQ: Determined based on the signal-to-noise ratio of the quantifier ion in the chromatogram.

  • Robustness: Evaluate the effect of small variations in parameters like the oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min).

Summary of Acceptance Criteria for Method Validation

The following table summarizes the typical acceptance criteria for the validation parameters discussed.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0% (HPLC); 95.0% - 105.0% (GC-MS)
Precision (RSD) ≤ 2.0% (HPLC); ≤ 5.0% (GC-MS)
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision.
Robustness No significant impact on results from minor parameter changes.

By following these guidelines and protocols, researchers can confidently validate analytical methods for the quantification of this compound, ensuring data integrity and supporting the development of safe and effective pharmaceutical products.

References

in vitro evaluation of anticancer activity of 2-Bromo-1-methyl-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of bromo-substituted imidazole derivatives, with a focus on compounds structurally related to 2-Bromo-1-methyl-1H-imidazole. Due to a lack of specific published data on the anticancer activity of this compound derivatives, this report leverages experimental data from closely related bromo-substituted imidazole and benzimidazole analogs to provide a valuable comparative overview for researchers in the field of medicinal chemistry and oncology.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various bromo-substituted imidazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. This data is compiled from multiple studies to facilitate a comparative assessment.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Bromo-4-nitro-1,5-diphenyl-1H-imidazole Compound with 3-NO2 substitutionHeLa (Cervical Carcinoma)Potent (Specific value not provided)[1]
Compound with 4-NO2 substitutionHeLa (Cervical Carcinoma)Potent (Specific value not provided)[1]
Compound with 2-Cl substitutionHeLa (Cervical Carcinoma)Potent (Specific value not provided)[1]
Compound with 4-OH substitutionHeLa (Cervical Carcinoma)Potent (Specific value not provided)[1]
Bromo-Substituted Benzimidazole 2-Substituted-6-methyl-1H-benzo[d]imidazoleHCT-116 (Colon), HepG2 (Liver), MCF-7 (Breast)Data for closely related analogs available[2]
N-Alkyl-Nitroimidazole N-methyl and N-ethyl-nitroimidazoles4T1 (Breast), A549 (Lung)1.5 - 18.8[3]
Miscellaneous Imidazole Derivatives Imidazole with 2-bromobenzyl groupSMMC-7721, SW480, MCF-7, HL-60More active than cisplatin (Specific value not provided)[4]

Note: The provided data for 2-bromo-4-nitro-1,5-diphenyl-1H-imidazole derivatives indicates high potency against HeLa cells, comparable to the standard drug 5-fluorouracil.[1] While specific IC50 values were not detailed in the available abstract, the study highlights these compounds as having significant cytotoxic activity.

Experimental Protocols

The evaluation of the anticancer activity of these imidazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies for key experiments cited in the referenced literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Workflow for In Vitro Anticancer Activity Evaluation using the MTT Assay

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compounds Add varying concentrations of imidazole derivatives incubation1->add_compounds incubation2 Incubate for 48 hours add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve measure Measure absorbance at 570 nm dissolve->measure calculate_viability Calculate percentage of cell viability measure->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 cluster_pathway Potential Anticancer Mechanisms cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Imidazole Bromo-Imidazole Derivatives EGFR EGFR Imidazole->EGFR Inhibition Tubulin Tubulin Polymerization Imidazole->Tubulin Inhibition Kinases Other Kinases (e.g., PIM-1, CK2) Imidazole->Kinases Inhibition Proliferation Inhibition of Proliferation EGFR->Proliferation Blocks CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Induces Apoptosis Induction of Apoptosis Kinases->Apoptosis Induces

References

A Comparative Guide to the Reaction Mechanisms of 2-Bromo-1-methyl-1H-imidazole: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction mechanisms of 2-Bromo-1-methyl-1H-imidazole, a versatile building block in organic synthesis and pharmaceutical development. Due to the limited availability of direct computational studies on this specific molecule, this guide draws upon experimental observations and analogous computational studies of similar 2-haloimidazole and other heterocyclic systems to infer and compare potential reaction pathways. The primary focus is on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are common transformations for this class of compounds.

Data Presentation: A Comparative Overview of Reaction Energetics

The following table summarizes key quantitative data extracted from computational studies on reaction mechanisms analogous to those that this compound is expected to undergo. This data provides a basis for comparing the feasibility and kinetics of different reaction pathways.

Reaction TypeModel SystemComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference System
Nucleophilic Aromatic Substitution (SNAr) Imidazole + 2-Bromo-1-phenylethanoneDFT B3LYP/6-311+G(2d,p)Not explicitly statedNot explicitly stated[1]
Suzuki-Miyaura Coupling Phenylboronic acid + Phenyl bromideDFT~15-20 (Transmetalation)ExergonicGeneral Pd-catalyzed reactions
Buchwald-Hartwig Amination Aniline + BromobenzeneDFT~10-15 (Reductive Elimination)ExergonicGeneral Pd-catalyzed reactions
Heck Coupling Styrene + BromobenzeneDFT~20-25 (Oxidative Addition)ExergonicGeneral Pd-catalyzed reactions
Sonogashira Coupling Phenylacetylene + BromobenzeneDFT~20-25 (Oxidative Addition)ExergonicGeneral Pd-catalyzed reactions

Note: The values presented are approximations derived from computational studies on model systems and are intended for comparative purposes only. The actual energetics for the reactions of this compound may vary.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key reactions involving 2-haloimidazoles.

Protocol 1: Palladium-Catalyzed Amination of Unprotected Bromoimidazoles

This protocol is adapted from a general method for the C-N cross-coupling of bromoimidazoles.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., tBuBrettPhos-Pd-G3)

  • Bulky biarylphosphine ligand (e.g., tBuBrettPhos)

  • Strong base (e.g., LiHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with the this compound, the palladium precatalyst (1-2 mol%), and the ligand (1-2 mol%).

  • The amine (1.2 equivalents) is added to the vessel.

  • Anhydrous, degassed solvent is added to achieve a concentration of 0.1-0.2 M.

  • The strong base (1.5-2.0 equivalents) is added dropwise.

  • The reaction vessel is sealed and heated to 80-110 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles

This protocol provides a general framework for the Suzuki-Miyaura coupling of haloimidazoles.

Materials:

  • This compound

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., dioxane/water, toluene/water, or DMF)

Procedure:

  • To a reaction flask are added this compound, the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The degassed solvent system is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired product.[3]

Mandatory Visualization: Reaction Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a typical computational workflow for their study.

Nucleophilic_Aromatic_Substitution Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Intermediate Meisenheimer-like Intermediate Product 2-Nu-1-methyl-1H-imidazole + Br⁻ Intermediate->Product - Br⁻ TS1->Intermediate + Nu⁻

Caption: Proposed pathway for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Miyaura_Coupling cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)₂ PdII_R2 R-Pd(II)L₂(R') Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Amination cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Amine_Coord Amine Coordination & Deprotonation PdII->Amine_Coord R'₂NH, Base PdII_Amido R-Pd(II)L₂(NR'₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 R-NR'₂ Computational_Workflow Start Define Reactants, Products, and Reaction Conditions Geom_Opt Geometry Optimization of all species (Reactants, Intermediates, Products) Start->Geom_Opt TS_Search Transition State Search (e.g., QST2/3, Berny) Geom_Opt->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation to verify TS TS_Search->IRC Freq_Calc Frequency Calculation (Confirm minima and TS, Obtain thermodynamic data) IRC->Freq_Calc Energy_Profile Construct Potential Energy Surface Freq_Calc->Energy_Profile Analysis Analyze Electronic Structure, Bonding, and Charge Distribution Energy_Profile->Analysis End Report Findings Analysis->End

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-methyl-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-1-methyl-1H-imidazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Hazard Information

This compound is a combustible solid that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. Before handling, it is imperative to be familiar with the material's specific hazards and to have the appropriate personal protective equipment (PPE) readily available.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA approved respirator, such as a dust mask type N95 (US), should be used, particularly when handling the solid form to avoid dust inhalation.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Molecular FormulaC₄H₅BrN₂
Molecular Weight161.00 g/mol
FormSolid
Melting PointNot specified
Boiling Point172 °C (lit.)
Density1.649 g/mL at 25 °C (lit.)
Flash Point>110 °C (>230 °F) - closed cup
Hazard CodesH302, H315, H318

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Waste Segregation

Proper segregation is the first and most critical step in chemical waste management. As a brominated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[1][2] This is because the disposal methods and costs for halogenated compounds are different.[1][2]

Incompatible Wastes: Avoid mixing with strong oxidizing agents, acids, and bases.[3]

Containerization
  • Primary Container: Use a dedicated, properly labeled, and leak-proof container made of a compatible material such as glass or polyethylene.[4] The original product container, if empty, can be reused for waste collection.

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4] The label should also include the accumulation start date.

  • Container Sealing: The container must be kept tightly sealed at all times, except when adding waste.[5][6] Do not leave funnels in the container opening.[4]

Waste Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin to prevent the spread of spills.[5][6]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[8]

Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads from a spill cleanup, must be disposed of as hazardous solid waste.[9] Place these items in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, the container's label should be defaced before disposal as regular trash.[6]

Arranging for Waste Pickup

Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate vicinity.

    • If the material is flammable, extinguish any nearby ignition sources.

    • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

    • Small spills can be treated with sodium thiosulfate before absorption.[9]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[9]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage cluster_4 Final Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (e.g., unused reagent, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) is_solid->liquid_waste Liquid segregate_solid Segregate as Halogenated Organic Solid Waste solid_waste->segregate_solid segregate_liquid Segregate as Halogenated Organic Liquid Waste liquid_waste->segregate_liquid container_solid Place in a labeled, sealed hazardous solid waste container. segregate_solid->container_solid container_liquid Place in a labeled, sealed hazardous liquid waste container. segregate_liquid->container_liquid storage Store in designated Satellite Accumulation Area (SAA). container_solid->storage container_liquid->storage pickup Arrange for pickup by EHS or licensed contractor. storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-methyl-1H-imidazole. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2] In case of exposure, immediate first aid is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Remove contaminated clothing and flush the affected skin and hair with running water and soap.[3][4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][4]

  • Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting. Seek medical advice immediately and show the container or label.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent personal exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses & Face ShieldChemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[5][6][7]
Hand Protection Chemical-resistant GlovesWear appropriate chemical-resistant gloves. Nitrile rubber or Silver Shield/4H gloves are recommended.[4][5][6]
Body Protection Protective ClothingA flame-resistant lab coat is required. For larger quantities or increased risk of exposure, a full suit may be necessary.[4][5][6]
Respiratory Protection RespiratorUse a NIOSH/MSHA-approved respirator when working in areas with insufficient ventilation or when dust is generated. A dust mask (type N95) is a minimum requirement.[1]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or fumes.[3]

    • Use in a well-ventilated area, preferably under a chemical fume hood.[4][8]

    • Do not eat, drink, or smoke when handling this product.[1][3]

    • Ground all equipment containing the material to prevent static discharge.[4]

  • Storage:

    • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[3][9]

    • Keep away from incompatible materials such as oxidizing agents.[4]

    • Protect containers from physical damage and check regularly for leaks.[3]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum up the spilled material.

  • Collect: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]

  • Decontaminate: Wash the spill area with large amounts of water.[3]

Disposal:

  • All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[4]

  • Consult with your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

  • Do not allow the product to enter drains or waterways.[5]

Experimental Workflow: Handling and Use

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate Waste F->G H Dispose of Waste Properly G->H I Doff PPE H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-methyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-methyl-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.